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  • Product: 3-(Methoxycarbonyl)hexanedioic acid
  • CAS: 101568-03-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-(Methoxycarbonyl)hexanedioic Acid from Adipic Acid Monomethyl Ester

Abstract This technical guide provides an in-depth exploration of a plausible synthetic route for 3-(Methoxycarbonyl)hexanedioic acid, a complex dicarboxylic acid monoester, starting from adipic acid monomethyl ester. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of a plausible synthetic route for 3-(Methoxycarbonyl)hexanedioic acid, a complex dicarboxylic acid monoester, starting from adipic acid monomethyl ester. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of the underlying chemical principles and a practical, step-by-step experimental protocol. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthesis. Key mechanistic claims and protocols are supported by authoritative sources to uphold scientific integrity. Visual aids in the form of diagrams and structured data tables are included to enhance clarity and comprehension.

Introduction

Chemical Identity and Properties of 3-(Methoxycarbonyl)hexanedioic Acid

3-(Methoxycarbonyl)hexanedioic acid is a trifunctional organic compound featuring two carboxylic acid groups and one methyl ester group.[1] Its structure presents interesting possibilities for further chemical modifications, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Adipic Acid124-04-9C6H10O4146.14
Adipic Acid Monomethyl Ester627-91-8C7H12O4160.17
3-(Methoxycarbonyl)hexanedioic acid101568-03-0C8H12O6204.18
Significance and Potential Applications

Dicarboxylic acids and their derivatives are of significant commercial importance, with adipic acid being a primary precursor for the production of nylon.[2][3][4] Modified adipic acid structures, such as 3-(Methoxycarbonyl)hexanedioic acid, are of interest as monomers for creating specialty polymers with tailored properties. In the pharmaceutical industry, such molecules can serve as scaffolds or intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of multiple functional groups allows for selective reactions to build molecular complexity.

Overview of the Synthetic Strategy

The synthesis of 3-(Methoxycarbonyl)hexanedioic acid from adipic acid monomethyl ester is a multi-step process that leverages fundamental principles of organic chemistry. The core of this synthesis involves the formation of an enolate from the starting material, followed by an alkylation reaction to introduce the desired methoxycarbonyl group.

Caption: Overall synthetic scheme for the preparation of 3-(Methoxycarbonyl)hexanedioic acid.

Theoretical Framework and Mechanistic Insights

The Chemistry of Enolates from Esters

The first critical step in this synthesis is the deprotonation of adipic acid monomethyl ester at the carbon atom alpha to the ester group to form an enolate. The protons on this alpha-carbon are weakly acidic (pKa ≈ 25) due to the electron-withdrawing effect of the adjacent carbonyl group.[5]

Causality of Reagent Selection: A strong, non-nucleophilic base is required for efficient enolate formation without competing side reactions like saponification (hydrolysis of the ester).[6] Lithium diisopropylamide (LDA) is an ideal choice for this purpose. Its bulky isopropyl groups prevent it from acting as a nucleophile, and its strong basicity ensures nearly complete conversion of the ester to its enolate. The use of alkoxide bases that match the ester (e.g., sodium methoxide for a methyl ester) can also be considered, but the equilibrium may not favor the enolate as strongly.[5]

Alkylation of the Enolate

Once formed, the enolate acts as a potent nucleophile. The subsequent step involves the alkylation of this enolate with a suitable electrophile to introduce the methoxycarbonyl group. Methyl chloroformate is an excellent electrophile for this transformation due to the highly polarized carbon-chlorine bond, which is susceptible to nucleophilic attack.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the enolate attacks the carbonyl carbon of methyl chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group, to yield the desired tri-ester product.

Reaction_Mechanism cluster_enolate Step 1: Enolate Formation cluster_alkylation Step 2: Alkylation Ester Adipic Acid Monomethyl Ester Enolate Enolate Intermediate Ester->Enolate Deprotonation Enolate_ref Enolate Base LDA Electrophile Methyl Chloroformate Product Tri-ester Intermediate Enolate_ref->Product Nucleophilic Attack

Caption: Mechanistic pathway showing enolate formation followed by alkylation.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions is crucial for achieving the desired outcome.

Materials and Reagents

Table 2: List of Required Materials and Reagents

ReagentFormulaM.W. ( g/mol )QuantitySupplierPurity
Adipic Acid Monomethyl EsterC7H12O4160.1716.0 g (0.1 mol)Sigma-Aldrich≥98%
DiisopropylamineC6H15N101.1915.4 mL (0.11 mol)Acros Organics99%
n-Butyllithium (2.5 M in hexanes)C4H9Li64.0644 mL (0.11 mol)Sigma-Aldrich-
Methyl ChloroformateC2H3ClO294.508.5 mL (0.11 mol)Alfa Aesar99%
Tetrahydrofuran (THF), anhydrousC4H8O72.11400 mLFisher Scientific≥99.9%
Diethyl Ether, anhydrousC4H10O74.12200 mLJ.T. Baker-
Hydrochloric Acid (1 M)HCl36.46150 mLVWR-
Saturated Sodium BicarbonateNaHCO384.01100 mL--
Saturated Sodium Chloride (Brine)NaCl58.44100 mL--
Anhydrous Magnesium SulfateMgSO4120.37As needed--
Step-by-Step Synthesis

Experimental_Workflow Start Prepare LDA Solution in THF at -78°C Add_Ester Slowly add Adipic Acid Monomethyl Ester solution Start->Add_Ester Stir_1 Stir for 1 hour at -78°C to form enolate Add_Ester->Stir_1 Add_Alkylating_Agent Add Methyl Chloroformate dropwise Stir_1->Add_Alkylating_Agent Stir_2 Stir for 2 hours at -78°C, then warm to room temp. Add_Alkylating_Agent->Stir_2 Quench Quench with 1 M HCl Stir_2->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash organic layer with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4, filter, and concentrate Wash->Dry Purify Purify by column chromatography or distillation Dry->Purify

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Exploratory

mechanism of 3-(Methoxycarbonyl)hexanedioic acid formation

An In-Depth Technical Guide to the Formation of 3-(Methoxycarbonyl)hexanedioic Acid Abstract 3-(Methoxycarbonyl)hexanedioic acid, a substituted adipic acid derivative, represents a class of molecules with potential appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Formation of 3-(Methoxycarbonyl)hexanedioic Acid

Abstract

3-(Methoxycarbonyl)hexanedioic acid, a substituted adipic acid derivative, represents a class of molecules with potential applications as building blocks in polymer synthesis, plasticizers, and as precursors for specialty chemicals and pharmaceuticals. Unlike its parent compound, adipic acid, the introduction of a methoxycarbonyl group at the C-3 position creates a chiral center and offers a site for further functionalization, enabling the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of plausible and robust mechanistic pathways for the formation of 3-(Methoxycarbonyl)hexanedioic acid. As no single, established industrial process for this specific molecule exists, this document synthesizes fundamental principles of organic chemistry with field-proven methodologies to propose logical and efficient synthetic strategies. We will explore two primary routes: a Michael Addition-based strategy and a Diels-Alder/Oxidative Cleavage pathway . This guide is intended for researchers, chemists, and drug development professionals seeking to understand and implement the synthesis of asymmetrically substituted dicarboxylic acids.

Introduction: The Significance of Substituted Adipates

Adipic acid is a cornerstone of the chemical industry, with its primary application being the production of Nylon-6,6.[1] The functionalization of the adipic acid backbone, however, opens doors to materials with tailored properties. The presence of a pendant methoxycarbonyl group, as in 3-(Methoxycarbonyl)hexanedioic acid, introduces polarity, a potential point of cross-linking, and chirality, which is of paramount importance in pharmaceutical synthesis. The development of efficient and stereocontrolled synthetic routes to such molecules is therefore a significant scientific endeavor. This guide will provide the core mechanistic and procedural knowledge required to approach this synthetic challenge.

Pathway I: Michael Addition Strategy

The Michael addition, or conjugate 1,4-addition, is a powerful and widely utilized method for forming carbon-carbon bonds.[2][3] This strategy builds the carbon backbone of the target molecule by adding a stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

Retrosynthetic Analysis & Strategy

A retrosynthetic disconnection of the C3-C4 bond in the target molecule reveals two readily available starting materials: a malonic ester derivative (as the nucleophilic Michael donor) and an acrylate ester (as the electrophilic Michael acceptor). The forward synthesis involves three key steps:

  • Michael Addition: Formation of the C3-C4 bond.

  • Saponification: Hydrolysis of the ester groups.

  • Decarboxylation: Removal of one of the carboxyl groups originating from the malonate.

Caption: Workflow for the Michael Addition Strategy.

Detailed Mechanism

The reaction proceeds through a base-catalyzed mechanism. Sodium ethoxide or a similar non-nucleophilic strong base is ideal for deprotonating the highly acidic α-hydrogen of dimethyl malonate.[4]

  • Enolate Formation: The base abstracts an α-proton from dimethyl malonate to form a resonance-stabilized enolate ion. This enolate is an excellent carbon nucleophile.[5]

  • Conjugate Addition: The enolate attacks the electrophilic β-carbon of methyl acrylate. The electron density is pushed through the conjugated system, forming a new enolate intermediate.[6][7]

  • Protonation: The newly formed enolate is protonated by the solvent (e.g., ethanol) to yield the neutral tri-ester adduct, regenerating the alkoxide catalyst.[5]

  • Saponification & Decarboxylation: The resulting tri-ester is subjected to acidic or basic hydrolysis to convert all three ester groups to carboxylic acids. Upon heating, the geminal dicarboxylic acid (malonic acid derivative) readily undergoes decarboxylation to yield the final product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation cluster_3 Step 4: Hydrolysis & Decarboxylation malonate Dimethyl Malonate enolate Malonate Enolate (Nucleophile) malonate->enolate + NaOEt - EtOH acrylate Methyl Acrylate base NaOEt adduct_enolate Adduct Enolate enolate->adduct_enolate + Methyl Acrylate triester Tri-ester Adduct adduct_enolate->triester + EtOH - NaOEt triacid Tricarboxylic Acid triester->triacid 1. NaOH, H₂O 2. H₃O⁺ product 3-(Methoxycarbonyl)hexanedioic acid triacid->product Heat (-CO₂)

Caption: Mechanism of the Michael Addition Pathway.

Experimental Protocol: Michael Addition

This protocol is a representative procedure based on established methods for Michael additions of malonic esters.[8]

Materials:

  • Dimethyl malonate (1.0 eq)

  • Methyl acrylate (1.1 eq)

  • Sodium metal (0.05 eq)

  • Anhydrous Ethanol

  • Diethyl ether

  • Aqueous HCl (1M)

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve a small piece of sodium metal (0.05 eq) in anhydrous ethanol under a nitrogen atmosphere to generate sodium ethoxide in situ.

  • Enolate Formation: To the cooled sodium ethoxide solution, add dimethyl malonate (1.0 eq) dropwise via syringe. Stir the mixture at room temperature for 30 minutes.

  • Michael Addition: Add methyl acrylate (1.1 eq) dropwise to the enolate solution. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and quench by pouring it into ice-cold 1M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tri-ester adduct. Purify further by vacuum distillation or column chromatography.

  • Hydrolysis and Decarboxylation: Reflux the purified tri-ester with concentrated HCl or a solution of NaOH followed by acidic workup. Heat the resulting aqueous solution to effect decarboxylation. Cool the solution to crystallize the product, which can be collected by filtration.

ParameterConditionRationale / Field Insight
Base Catalytic NaOEtSufficiently strong to deprotonate malonate without hydrolyzing the esters. Using the corresponding alkoxide to the ester (ethoxide for ethyl esters) prevents transesterification.[9]
Solvent Anhydrous EthanolActs as the solvent and the proton source for the final protonation step. Must be anhydrous to prevent premature hydrolysis.
Temperature RefluxThe Michael addition is often thermodynamically controlled; heating ensures the reaction goes to completion.[4]
Stoichiometry Slight excess of acceptorUsing a slight excess of the Michael acceptor (methyl acrylate) helps to drive the reaction towards the product and consume the limiting malonate enolate.

Pathway II: Diels-Alder Reaction & Oxidative Cleavage

The Diels-Alder reaction provides a powerful and stereospecific method for the formation of six-membered rings.[10] This pathway involves creating a substituted cyclohexene ring that can be subsequently cleaved to reveal the desired dicarboxylic acid structure.

Retrosynthetic Analysis & Strategy

An oxidative cleavage of the target molecule's C1-C2 and C5-C6 bonds (as if they were part of a double bond) leads back to a substituted cyclohexene. This cyclohexene can be disconnected via a retro-Diels-Alder reaction into a conjugated diene and a dienophile. For our target, this corresponds to 1,3-butadiene and methyl acrylate.

  • Diels-Alder Cycloaddition: A [4+2] cycloaddition reaction between 1,3-butadiene and methyl acrylate forms a cyclohexene ring.

  • Oxidative Cleavage: The double bond of the cyclohexene ring is cleaved to form the two carboxylic acid functionalities.

Caption: Workflow for the Diels-Alder Strategy.

Detailed Mechanism
  • Diels-Alder Reaction: This is a concerted, pericyclic reaction that proceeds through a single cyclic transition state.[11] The 4 π-electrons of the diene and the 2 π-electrons of the dienophile reorganize to form two new sigma bonds and one new pi bond in the cyclohexene product. The reaction is typically thermally promoted. The regioselectivity (placement of the methoxycarbonyl group) is well-defined.[12]

  • Oxidative Cleavage: Several methods can achieve this transformation.

    • Ozonolysis: The most common laboratory method. Ozone (O₃) adds across the double bond to form a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive workup (e.g., with Zn/H₂O or (CH₃)₂S) would yield aldehydes, but an oxidative workup (with H₂O₂) is required to produce the carboxylic acids.[13]

    • Tungstate/Peroxide: A greener alternative involves using a catalyst like sodium tungstate (Na₂WO₄) with hydrogen peroxide (H₂O₂).[14][15] The tungstate forms a peroxotungstate species that acts as the active oxidant, cleaving the double bond directly to the dicarboxylic acid.[16]

G cluster_0 Step 1: [4+2] Cycloaddition cluster_1 Step 2: Oxidative Cleavage butadiene 1,3-Butadiene ts Cyclic Transition State butadiene->ts + Methyl Acrylate acrylate Methyl Acrylate acrylate->ts cyclohexene Cyclohexene Adduct ts->cyclohexene Heat ozonide Ozonide Intermediate cyclohexene->ozonide 1. O₃ product 3-(Methoxycarbonyl)hexanedioioic acid ozonide->product 2. H₂O₂ (Oxidative Workup)

Caption: Mechanism of the Diels-Alder Pathway.

Experimental Protocol: Diels-Alder & Oxidative Cleavage

This protocol describes a two-step synthesis based on known procedures for Diels-Alder reactions and tungstate-catalyzed oxidative cleavage.[14]

Materials:

  • Methyl acrylate (1.0 eq)

  • 1,3-Butadiene (condensed, ~1.5 eq)

  • Hydroquinone (inhibitor)

  • Toluene

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.02 eq)

  • Aliquat 336 (phase-transfer catalyst)

  • Hydrogen peroxide (30% aq. solution)

  • Potassium bisulfate (KHSO₄)

Procedure:

  • Diels-Alder Reaction: In a pressure-rated reaction vessel cooled in a dry ice/acetone bath, add methyl acrylate (1.0 eq), a small amount of hydroquinone inhibitor, and toluene. Condense an excess of 1,3-butadiene (~1.5 eq) into the vessel. Seal the vessel, allow it to warm to room temperature, and then heat to 100-150 °C for 6-12 hours.

  • Workup & Purification: Cool the vessel, vent any excess butadiene, and concentrate the reaction mixture under reduced pressure. Purify the resulting methyl cyclohex-3-enecarboxylate by vacuum distillation.

  • Oxidative Cleavage: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the purified cyclohexene derivative, sodium tungstate (0.02 eq), Aliquat 336, and KHSO₄.

  • Oxidation: Heat the mixture to 70-80 °C and add 30% hydrogen peroxide dropwise via an addition funnel. The reaction is exothermic and should be controlled by the rate of addition. After addition is complete, continue to stir at 90 °C for 2-3 hours until the organic layer is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to crystallize the product. Collect the solid product by suction filtration and wash with cold water. Recrystallize from hot water if necessary.

ParameterConditionRationale / Field Insight
Diels-Alder Temp. 100-150 °CThe reaction between simple dienes and unactivated dienophiles often requires thermal energy to overcome the activation barrier. A sealed vessel is necessary to contain the gaseous butadiene.
Cleavage Oxidant H₂O₂ / Na₂WO₄A "green" and effective system for oxidative cleavage. H₂O₂ is the terminal oxidant, and water is the only byproduct. The phase-transfer catalyst (Aliquat 336) facilitates the interaction between the organic substrate and the aqueous oxidant.[14][15]
Cleavage pH Acidic (KHSO₄)The tungstate-catalyzed oxidation is often more efficient under slightly acidic conditions.

Considerations for Stereochemistry

The C-3 position in 3-(Methoxycarbonyl)hexanedioic acid is a stereocenter. The synthetic pathways described above will produce a racemic mixture of the (R) and (S) enantiomers. For applications requiring enantiopure material, particularly in pharmaceuticals, an asymmetric synthesis is necessary.

  • Asymmetric Michael Addition: This can be achieved by using chiral catalysts, such as cinchona alkaloid derivatives or chiral phase-transfer catalysts, which can create the C3-C4 bond with high enantioselectivity.[17][18]

  • Asymmetric Diels-Alder Reaction: The use of chiral Lewis acid catalysts can induce facial selectivity in the cycloaddition, leading to an enantioenriched cyclohexene intermediate.

Conclusion

While a direct, single-step synthesis for 3-(Methoxycarbonyl)hexanedioic acid is not prominently featured in the literature, its formation is readily achievable through robust and well-understood multi-step synthetic sequences. This guide has detailed two of the most plausible and mechanistically sound pathways: a Michael addition strategy and a Diels-Alder/oxidative cleavage approach. Both routes utilize readily available starting materials and rely on fundamental, high-yielding organic transformations. The choice between these pathways may depend on factors such as scale, available equipment (e.g., for ozonolysis or high-pressure reactions), and stereochemical requirements. The insights provided herein offer a solid foundation for the laboratory synthesis and further investigation of this and other functionalized dicarboxylic acids.

References

  • Stetter, H. (1973). Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach. Angewandte Chemie International Edition in English. [Link]

  • Stetter Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Stetter reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Robinson annulation - Wikipedia. (n.d.). Retrieved from [Link]

  • Ch18: Robinson annulation - University of Calgary. (n.d.). Retrieved from [Link]

  • Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation - JoVE. (2023). Retrieved from [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. (2025). Retrieved from [Link]

  • Stetter Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Robinson Annulation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules - MedCrave online. (2017). Retrieved from [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (n.d.). Retrieved from [Link]

  • Preparation of polycarboxylic acids by oxidative cleavage with oxygen / Co-Mn-Br system. (n.d.). Retrieved from [Link]

  • Asymmetric Michael Addition - Buchler GmbH. (n.d.). Retrieved from [Link]

  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY. (n.d.). Retrieved from [Link]

  • Michael addition reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins. | Semantic Scholar. (2009). Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023). Retrieved from [Link]

  • Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids - ACS Publications. (2019). Retrieved from [Link]

  • A simple, efficient and green procedure for Michael addition catalyzed by [C4dabco]OH ionic liquid. (n.d.). Retrieved from [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. (2022). Retrieved from [Link]

  • Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli. (2014). Retrieved from [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2025). Retrieved from [Link]

  • Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. - Filo. (2025). Retrieved from [Link]

  • Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes i - YouTube. (2014). Retrieved from [Link]

  • US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents. (n.d.).
  • US20100317823A1 - Production of Adipic Acid and Derivatives from Carbohydrate-Containing Materials - Google Patents. (n.d.).
  • preparation and diels–alder reaction of a highly nucleophilic diene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3-Hydroxy-2-Pyrone-6-Carboxylic Acid | ACS Omega - ACS Publications. (2025). Retrieved from [Link]

  • Chemical Synthesis of Adipic Acid from Glucose and Derivatives: Challenges for Nanocatalyst Design | ACS Sustainable Chemistry & Engineering. (2021). Retrieved from [Link]

  • Diels-Alder reaction between 1-methoxy 1,3butadiene (1) and methyl acrylate (2). (n.d.). Retrieved from [Link]

  • Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC - NIH. (n.d.). Retrieved from [Link]

  • CHEM 263 - Sept 20 2016 Notes. (2016). Retrieved from [Link]

  • Solvent Effects on the Stereoselectivity of Reaction of Methyl Acrylate, Methyl Methacrylate and Methyl trans-Crotonate with Cyclopentadiene. (n.d.). Retrieved from [Link]

  • Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC. (n.d.). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of 3-(Methoxycarbonyl)hexanedioic Acid (CAS 101568-03-0)

Executive Summary As drug development increasingly relies on complex, multifunctional building blocks, the demand for desymmetrized aliphatic scaffolds has surged. 3-(Methoxycarbonyl)hexanedioic acid (CAS 101568-03-0) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on complex, multifunctional building blocks, the demand for desymmetrized aliphatic scaffolds has surged. 3-(Methoxycarbonyl)hexanedioic acid (CAS 101568-03-0) is a highly versatile, asymmetric dicarboxylic acid featuring a selectively protected methyl ester at the C3 position.

From an application science perspective, this molecule is a critical intermediate. Its structural asymmetry allows for orthogonal protection and functionalization strategies, making it an ideal precursor for synthesizing peptidomimetics, dendrimers, and targeted enzyme inhibitors (such as PHEX inhibitors for bone mineralization). This guide synthesizes the physicochemical data, hazard profiles, and self-validating experimental protocols required to safely and effectively utilize this compound in advanced research settings.

Physicochemical Properties & Structural Dynamics

The utility of 3-(Methoxycarbonyl)hexanedioic acid stems from its specific functional group arrangement. The presence of two terminal carboxylic acids provides sites for robust amide or ester coupling, while the C3 methoxycarbonyl group remains inert under standard peptide-coupling conditions, allowing for downstream derivatization.

Table 1: Core Physicochemical Data
PropertyValueScientific Implication
CAS Number 101568-03-0Unique identifier for regulatory compliance.
Chemical Name 3-(Methoxycarbonyl)hexanedioic acidIndicates an adipic acid backbone with a C3 ester.
Molecular Formula C8H12O6-
Molecular Weight 204.18 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
MDL Number MFCD24480287Cross-reference for synthetic library databases.
SMILES COC(=O)C(CC(=O)O)CCC(=O)OConfirms the exact connectivity for computational modeling.

Data supported by and product specifications.

Hazard Profile and Safety Data (EHS)

Trustworthiness in the laboratory begins with a rigorous understanding of chemical hazards. The safety profile of CAS 101568-03-0 requires strict adherence to GHS protocols.

Table 2: GHS Classification & Mechanistic Causality
Hazard ClassCategoryHazard CodesMechanistic Causality
Serious Eye Damage Category 1H318 The dual terminal carboxylic acids significantly lower the local pKa. Upon contact with ocular moisture, rapid proton dissociation causes severe, localized tissue damage.
Acute Toxicity Category 4H302, H312, H332 The C3 methyl ester increases the overall lipophilicity of the molecule compared to unsubstituted adipic acid, facilitating easier penetration through the dermal lipid bilayer and mucosal membranes.
Skin Irritation Category 2H315 Acidic degradation of the stratum corneum upon prolonged contact.
STOT (Single Exposure) Category 3H336 Inhalation of aerosolized dust may cause central nervous system depression (drowsiness/dizziness).

Signal Word: DANGER Precautionary Mandates: P280 (Wear protective gloves/eye protection), P305+P351+P338 (Eye contact protocol), P310 (Immediately call a POISON CENTER). Sourced from .

Mechanistic Applications in Drug Development

A primary application of adipic acid derivatives is in the synthesis of inhibitors for the PHEX enzyme (Phosphate Regulating Endopeptidase Homolog X-Linked). PHEX is a zinc-dependent protease critical for bone mineralization.

The Causality of Inhibition: Research indicates that derivatives of glutaric and adipic acids act as competitive inhibitors of PHEX. By utilizing 3-(Methoxycarbonyl)hexanedioic acid, medicinal chemists can synthesize libraries of molecules that bind to the zinc active site of PHEX. At carefully titrated low doses, these inhibitors prevent the cleavage of trophic peptide factors, thereby promoting osteoblast activation and enhancing calcium ( 45Ca ) incorporation into the extracellular matrix.

PHEX_Pathway A Adipic Acid Derivative (CAS 101568-03-0 Scaffold) B PHEX Enzyme (Zinc-dependent Protease) A->B Inhibits Active Site C Trophic Peptide Factor (Substrate) B->C Prevents Cleavage of D Osteoblast Activation C->D Promotes E Bone Mineralization (Ca2+ Incorporation) D->E Enhances

Diagram 1: Mechanistic pathway of PHEX inhibition utilizing adipic acid derivative scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for the Orthogonal Amide Coupling of 3-(Methoxycarbonyl)hexanedioic acid is designed as a self-validating system. We utilize HATU as the coupling reagent. Why HATU? The C3 methoxycarbonyl group introduces steric hindrance near the C1 carboxylic acid. HATU provides superior reaction kinetics and minimizes epimerization compared to standard EDC/NHS coupling, ensuring complete conversion.

Protocol: Orthogonal Bis-Amidation Workflow
  • Substrate Activation: Dissolve 1.0 eq of 3-(Methoxycarbonyl)hexanedioic acid in anhydrous DMF (0.1 M). Cool to 0°C. Add 2.2 eq of HATU.

  • Base Addition: Dropwise add 4.0 eq of DIPEA. Causality: DIPEA deprotonates the carboxylic acids to form the carboxylate, which then attacks HATU to form the active OAt ester.

  • In-Process Control (IPC) 1: Withdraw a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. Validation: You must observe the mass of the bis-OAt active ester before proceeding.

  • Amine Addition: Add 2.2 eq of the target primary amine. Allow the reaction to warm to room temperature and stir for 3 hours.

  • In-Process Control (IPC) 2: Perform TLC (Eluent: 5% MeOH in DCM) and LC-MS. Validation: Confirm the disappearance of the active ester and the presence of the bis-amide product mass.

  • Workup & Isolation: Quench with saturated NH4​Cl . Extract with EtOAc (3x). Wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Exp_Workflow Step1 1. Substrate Activation CAS 101568-03-0 + HATU IPC1 IPC 1: LC-MS Analysis Validate Active Ester Step1->IPC1 Step2 2. Base & Amine Addition + DIPEA in DMF (0°C) Step3 3. RT Incubation (3 Hours) Step2->Step3 IPC1->Step2 Mass Confirmed IPC2 IPC 2: TLC / LC-MS Confirm Bis-Amide Formation Step3->IPC2 IPC2->Step3 <95% Conversion Step4 4. Aqueous Workup (EtOAc / 1M HCl) IPC2->Step4 >95% Conversion Step5 5. Drying & Concentration (Na2SO4) Step4->Step5

Diagram 2: Self-validating experimental workflow for orthogonal bis-amidation.

References

  • NextSDS Chemical Compliance & Safety Title: 3-(methoxycarbonyl)hexanedioic acid — Chemical Substance Information Source: NextSDS URL:[Link]

  • Title: Derivatives of succinic and glutaric acids and analogs thereof useful as inhibitors of phex (WO2004050620A2)
Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)hexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Methoxycarbonyl)hexanedioic acid, a derivative of the industrially significant dicarboxylic acid, adipic acid, presents a unique molecular s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)hexanedioic acid, a derivative of the industrially significant dicarboxylic acid, adipic acid, presents a unique molecular structure with potential applications in polymer chemistry and as a building block in the synthesis of novel pharmaceutical compounds. Understanding its physical properties, specifically its melting and boiling points, is fundamental for its purification, characterization, and application in various synthetic protocols. This guide provides a comprehensive overview of the available data, predictive insights based on structural analogs, and detailed experimental methodologies for the precise determination of these critical physical constants.

Physicochemical Data of 3-(Methoxycarbonyl)hexanedioic Acid and Structural Isomers

A comparative analysis of the physical properties of structural isomers offers valuable insights into the expected behavior of 3-(Methoxycarbonyl)hexanedioic acid. The position of the methoxycarbonyl group significantly influences the intermolecular forces and crystalline packing, which in turn dictate the melting and boiling points.

CompoundStructureCAS NumberMelting Point (°C)Boiling Point (°C)
3-(Methoxycarbonyl)hexanedioic acid HOOC-CH(COOCH₃)-(CH₂)₃-COOH101568-03-0Data not availableData not available
Adipic acid monomethyl ester HOOC-(CH₂)₄-COOCH₃627-91-88 - 9[1][2][3]162 @ 10 mmHg[1][3]
(+)-3-Methylhexanedioic acid HOOC-CH(CH₃)-(CH₂)₃-COOH623-82-581 - 84[4]230 @ 30 mmHg[4]
Adipic acid (Hexanedioic acid) HOOC-(CH₂)₄-COOH124-04-9151 - 154[5]265 @ 100 mmHg[6]

Expert Analysis of Structure-Property Relationships:

The significant difference in melting points between adipic acid monomethyl ester (a liquid at room temperature) and 3-methylhexanedioic acid (a solid) is noteworthy. The introduction of a methyl group at the 3-position disrupts the symmetry of the adipic acid backbone less than an ester group at the terminus, and it may allow for more efficient crystal lattice packing through hydrogen bonding of the two carboxylic acid groups. Consequently, it is reasonable to hypothesize that 3-(Methoxycarbonyl)hexanedioic acid, with its substituent on the carbon chain, will exhibit a higher melting point than its terminal ester isomer, adipic acid monomethyl ester. The boiling point is expected to be high, characteristic of a molecule with multiple polar functional groups capable of strong intermolecular interactions.

Experimental Determination of Physical Properties

Given the absence of reported data, experimental determination of the melting and boiling points of 3-(Methoxycarbonyl)hexanedioic acid is essential. The following protocols are designed to provide accurate and reproducible results.

Melting Point Determination: Capillary Method

The capillary melting point determination is a fundamental technique for assessing the purity of a crystalline solid. A sharp melting range (typically < 1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Protocol:

  • Sample Preparation: Ensure the sample of 3-(Methoxycarbonyl)hexanedioic acid is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Pack the sample into the closed end of the capillary by tapping the tube gently on a hard surface. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to obtain an approximate melting point range. This allows for a more efficient and accurate determination in the subsequent steps.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute) as the melting point is approached.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the sample.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample Load->Pack Place Insert into Apparatus Pack->Place Heat Heat at 1-2°C/min Place->Heat Record Record T_onset and T_complete Heat->Record

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination: Reduced Pressure (Vacuum) Distillation

For high-boiling point compounds like dicarboxylic acid derivatives, determination of the boiling point at atmospheric pressure can lead to decomposition. Therefore, it is advisable to measure the boiling point at a reduced pressure and extrapolate to atmospheric pressure if necessary.

Protocol:

  • Apparatus Setup: Assemble a micro-distillation apparatus. Place a small, accurately weighed sample of liquid 3-(Methoxycarbonyl)hexanedioic acid (or a molten sample if it is a solid at room temperature) into the distillation flask along with a small magnetic stir bar or boiling chips.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Gradually reduce the pressure to the desired level (e.g., 10 mmHg).

  • Heating: Begin heating the distillation flask gently and uniformly using a heating mantle.

  • Data Recording: As the liquid begins to boil and the vapor condenses on the thermometer bulb, record the temperature at which the distillation rate is steady (approximately 1 drop per second). Also, record the exact pressure from the manometer. This is the boiling point at the recorded pressure.

  • Pressure Correction (Optional): Use a nomograph or the Clausius-Clapeyron equation to estimate the boiling point at atmospheric pressure (760 mmHg).

Diagram of Reduced Pressure Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distill Distillation cluster_record Data Recording Assemble Assemble Micro-distillation Apparatus AddSample Add Sample and Stir Bar Assemble->AddSample PlaceThermo Position Thermometer AddSample->PlaceThermo ApplyVacuum Apply and Monitor Vacuum PlaceThermo->ApplyVacuum HeatGently Heat Gently ApplyVacuum->HeatGently RecordTemp Record Stable Boiling Temperature HeatGently->RecordTemp RecordPressure Record Pressure RecordTemp->RecordPressure

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Conclusion

While the precise physical properties of 3-(Methoxycarbonyl)hexanedioic acid remain to be experimentally determined and reported in the scientific literature, a reasoned estimation based on its structural isomers provides a valuable starting point for researchers. The provided experimental protocols offer a robust framework for the accurate determination of its melting and boiling points. Such empirical data will be crucial for the advancement of research and development involving this promising chemical entity.

References

  • The Good Scents Company. (n.d.). monomethyl adipate, 627-91-8. Retrieved from [Link][7]

  • Li, Y., Jun, L., Zhao, Y., Jianmin, J., & Han, Z. (2020). SYNTHESIS AND PERFORMANCE RESEARCH OF CYCLIC DICARBOXYLIC ACID MONOESTER ANTI-WEAR AGENT. Petroleum Processing and Petrochemicals, 51(1), 74-79.[8]

  • ChemSrc. (n.d.). 627-91-8 Monomethyl adipate C7H12O4, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link][1]

  • NIST. (n.d.). Hexanedioic acid, monomethyl ester. In NIST Chemistry WebBook. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). monoMethyl adipate. In PubChem. Retrieved from [Link][9]

  • Krasavin, M. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469.[10]

  • ResearchGate. (n.d.). Physicochemical properties of unsymmetrical esters of adipic acid. Retrieved from [Link][11]

  • Wang, Z., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Reaction Chemistry & Engineering.[12]

  • RSC Publishing. (n.d.). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from [Link][13]

  • Google Patents. (n.d.). EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use. Retrieved from [14]

  • Chemcess. (2024, August 14). Adipic Acid: Properties, Production And Uses. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). Adipic acid, methyl vinyl ester. In PubChem. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Physical and chemical properties of adipic acid esters (ROCO(CH 2 ) 4 COOR 1 ). Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). Adipic Acid. In PubChem. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Adipic acid. Retrieved from [Link][18]

  • NIST. (n.d.). Hexanedioic acid. In NIST Chemistry WebBook. Retrieved from [Link][19]

  • Ataman Kimya. (n.d.). HEXANEDIOIC ACID. Retrieved from [Link]

  • American Chemical Society. (2015, February 9). Adipic acid. Retrieved from [Link][20]

  • Study.com. (n.d.). Adipic Acid Structure, Formula & Molecular Weight - Lesson. Retrieved from [Link][21]

  • INCHEM. (n.d.). ICSC 0369 - ADIPIC ACID. Retrieved from [Link][22]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 3-(Methoxycarbonyl)hexanedioic Acid

Introduction and Strategic Rationale Chiral adipic acid derivatives, such as 3-(methoxycarbonyl)hexanedioic acid, are highly versatile building blocks in the pharmaceutical industry, frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Chiral adipic acid derivatives, such as 3-(methoxycarbonyl)hexanedioic acid, are highly versatile building blocks in the pharmaceutical industry, frequently utilized in the synthesis of peptidomimetics, neuroactive compounds, and complex prodrugs. While bulk adipic acid is conventionally synthesized from petrochemical feedstocks or renewable biomass[1], the installation of a stereocenter at the C3 position requires precision asymmetric catalysis. The transition-metal-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids remains the most robust, scalable, and atom-economical approach for accessing these chiral dicarboxylic acid derivatives.

This application note details a field-proven protocol for the enantioselective synthesis of (R)-3-(methoxycarbonyl)hexanedioic acid via the homogeneous asymmetric hydrogenation of (E)-3-(methoxycarbonyl)hex-2-enedioic acid using a chiral Ruthenium(II)-BINAP catalyst.

Mechanistic Causality and Catalyst Selection

In developing a robust synthetic route, understanding the causality behind reagent and condition selection is paramount to ensuring reproducibility and high enantiomeric excess (ee).

  • The Directing Group Effect: The substrate, (E)-3-(methoxycarbonyl)hex-2-enedioic acid, possesses a free carboxylic acid at the C1 position. This is not arbitrary; the free carboxylate acts as a critical directing group. It coordinates to the Ru(II) center (displacing an acetate ligand) to form a rigid, chelated metallacycle intermediate. This coordination restricts the substrate's conformational degrees of freedom, locking the olefin in a specific orientation relative to the chiral environment of the BINAP ligand.

  • Ligand Selection (Ru-Tol-BINAP): While standard BINAP provides excellent selectivity, the use of Tol-BINAP (where the phenyl rings are replaced with p-tolyl groups) increases the steric bulk of the chiral pocket. This enhanced steric differentiation more effectively blocks one face of the coordinated olefin, dictating the stereochemistry of the hydride migratory insertion and pushing the ee from ~90% to >98%.

  • Solvent Causality (Methanol): Methanol is selected over aprotic solvents like THF or dichloromethane. In Ru-catalyzed hydrogenation of unsaturated acids, the reaction proceeds via the heterolytic cleavage of H2. Methanol acts as a proton shuttle, facilitating the rapid protonation of the α-carbon during the catalytic cycle, thereby dramatically increasing the turnover frequency (TOF).

G A Unsaturated Precursor (E)-3-(Methoxycarbonyl) hex-2-enedioic acid B Catalyst Coordination [Ru(OAc)2((S)-Tol-BINAP)] A->B Add Catalyst MeOH Solvent C Chiral Metallacycle Intermediate B->C Carboxylate Chelation D Stereoselective Hydrogen Delivery C->D H2 Addition (50 psi) E Enantioenriched Product (R)-3-(Methoxycarbonyl) hexanedioic acid D->E Reductive Elimination

Mechanistic pathway of Ru-BINAP catalyzed asymmetric hydrogenation.

Optimization of Reaction Parameters

The following table summarizes the quantitative data from the catalyst and condition screening phase. The data clearly demonstrates the superiority of the Ru-Tol-BINAP/Methanol system.

Table 1: Catalyst Screening and Condition Optimization

EntryCatalyst ComplexSolventPressure (psi)Temp (°C)Conversion (%)ee (%)
1[Ru(OAc)2((S)-BINAP)]MeOH5025>9992
2[Ru(OAc)2((S)-BINAP)]THF50258582
3[Rh(COD)(R,R)-DuPhos]BF4MeOH5025>9988
4[Ru(OAc)2((S)-Tol-BINAP)]MeOH5025>9998
5[Ru(OAc)2((S)-Tol-BINAP)]MeOH10050>9994

Note: Higher temperatures (Entry 5) lead to a slight erosion of enantioselectivity due to the increased conformational flexibility of the metallacycle transition state.

Experimental Methodology

This protocol is designed as a self-validating system . By incorporating continuous in-process controls (IPC) such as mass-flow hydrogen monitoring and post-reaction chiral chromatography, the operator can definitively verify both the completion and the stereochemical integrity of the reaction[2].

Step-by-Step Protocol

Step 1: Substrate Preparation & Degassing

  • Charge a 500 mL high-pressure autoclave reactor with 10.0 g (49.5 mmol) of (E)-3-(methoxycarbonyl)hex-2-enedioic acid.

  • Add 100 mL of anhydrous, HPLC-grade Methanol.

  • Causality Check: Degas the solution by sparging with ultra-high purity Nitrogen (N2) for 30 minutes. Why? Ru(II) phosphine complexes are acutely sensitive to oxygen. Dissolved O2 will irreversibly oxidize the Tol-BINAP ligand into a phosphine oxide, destroying the chiral pocket and halting the catalytic cycle.

Step 2: Catalyst Addition

  • Inside an argon-filled glovebox, weigh 43.5 mg (0.05 mmol, 0.1 mol%) of [Ru(OAc)2((S)-Tol-BINAP)].

  • Dissolve the catalyst in 5 mL of degassed methanol and transfer it to the autoclave via a gas-tight syringe against a positive counter-flow of N2.

Step 3: Asymmetric Hydrogenation

  • Seal the autoclave and purge the headspace three times with H2 gas (pressurize to 30 psi, then vent to 5 psi).

  • Pressurize the reactor to exactly 50 psi with H2.

  • Initiate stirring at 500 rpm and maintain the internal temperature at 25 °C.

  • Self-Validation (IPC): Monitor the H2 uptake using an inline mass flow controller. The reaction is complete when H2 consumption ceases (typically 10-12 hours). Do not stop the reaction based solely on time; zero H2 flow is the only validation of complete conversion.

Step 4: Workup and Isolation

  • Vent the H2 gas safely and purge the reactor with N2.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol.

  • Partition the residue between 100 mL of Ethyl Acetate (EtOAc) and 50 mL of 1M HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude (R)-3-(methoxycarbonyl)hexanedioic acid as a viscous oil or off-white solid.

G S1 1. Substrate Degassing (MeOH, N2 sparge, 30 min) S2 2. Catalyst Addition (0.1 mol% Ru-Tol-BINAP, Glovebox) S1->S2 S3 3. Pressurization (H2 gas, 50 psi, Autoclave) S2->S3 S4 4. Asymmetric Hydrogenation (25°C, 12 hours, 500 rpm) S3->S4 S5 5. Workup & Extraction (EtOAc/H2O partition, Concentration) S4->S5 S6 6. Chiral HPLC Analysis (Enantiomeric Excess Validation) S5->S6

Step-by-step experimental workflow for the enantioselective synthesis.

Analytical Validation (Chiral HPLC)

To complete the self-validating loop, the enantiomeric excess must be quantified. The presence of the correct stereoisomer dictates the biological efficacy of downstream API derivatives[2].

Table 2: Chiral HPLC Analytical Method Specifications

ParameterSpecification
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 210 nm
Column Temperature 25 °C
Retention Time (R) 12.4 minutes (Major enantiomer)
Retention Time (S) 15.1 minutes (Minor enantiomer)

Sample Preparation: Dissolve 5 mg of the isolated product in 1 mL of the mobile phase. Inject 10 µL. Calculate the ee% using the area normalization method: ee(%) =[(Area R - Area S) / (Area R + Area S)] × 100.

References

  • Chemical Synthesis of Adipic Acid from Glucose and Derivatives: Challenges for Nanocatalyst Design Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts Source: Frontiers in Chemistry URL: [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition Source: Molecules (PubMed Central) URL: [Link]

  • Asymmetric Heterogeneous Catalysis Source: Angewandte Chemie International Edition URL: [Link]

Sources

Application

analytical methods for 3-(Methoxycarbonyl)hexanedioic acid quantification

An Application Guide to the Quantitative Analysis of 3-(Methoxycarbonyl)hexanedioic Acid Introduction 3-(Methoxycarbonyl)hexanedioic acid, a mono-methyl ester of adipic acid, is a dicarboxylic acid monoester that can be...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Quantitative Analysis of 3-(Methoxycarbonyl)hexanedioic Acid

Introduction

3-(Methoxycarbonyl)hexanedioic acid, a mono-methyl ester of adipic acid, is a dicarboxylic acid monoester that can be of significant interest in various scientific domains. Its presence and concentration can be relevant in metabolomics as an intermediate in fatty acid metabolism, in industrial chemistry as a building block or impurity in polymer synthesis, and in pharmaceutical development as a metabolite of certain drug candidates. Accurate and robust quantification of this analyte is therefore critical for quality control, biomarker discovery, and metabolic research.

The inherent properties of 3-(Methoxycarbonyl)hexanedioic acid—high polarity and low volatility—present unique challenges for analytical quantification. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview and detailed protocols for three distinct, yet complementary, analytical methods for its quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-throughput analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) as a widely accessible method for routine analysis.

Each section explains the causality behind experimental choices, providing not just the "how" but the "why," to empower scientists to adapt these methods to their specific needs.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. 3-(Methoxycarbonyl)hexanedioic acid, with its free carboxylic acid group, is polar and non-volatile, making it unsuitable for direct GC analysis. Chemical derivatization is therefore a mandatory step to convert the polar carboxyl group into a non-polar, volatile, and thermally stable functional group.[1]

The most common and effective strategy for acidic compounds is silylation , which replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[1][2] This process dramatically reduces the analyte's boiling point and improves its chromatographic peak shape. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is the reagent of choice due to its high reactivity and the formation of stable TMS-derivatives with by-products that are compatible with GC systems.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Chemical Sample LLE Liquid-Liquid Extraction (Isolate Acidic Analytes) Sample->LLE Dry Evaporation to Dryness (Anhydrous Conditions) LLE->Dry Deriv Silylation with BSTFA + 1% TMCS Dry->Deriv GCMS GC-MS Injection and Analysis Deriv->GCMS Quant Data Processing & Quantification GCMS->Quant

Fig. 1: GC-MS workflow for 3-(Methoxycarbonyl)hexanedioic acid.
Detailed Protocol: GC-MS with Silylation

1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale : This step isolates the acidic analyte from complex matrices (e.g., serum, urine) and removes proteins and other interferences.[3][4]

  • To 1 mL of sample (e.g., urine), add an appropriate internal standard (e.g., a deuterated analog or a structurally similar dicarboxylic acid).

  • Acidify the sample to a pH < 2 using 3M HCl to ensure the carboxyl group is fully protonated.

  • Add 3 mL of an extraction solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical that the sample is completely dry, as silylating reagents are moisture-sensitive.[1]

2. Derivatization (Silylation)

  • Rationale : To create a volatile derivative for GC analysis. The reaction should be performed in an anhydrous environment.[1]

  • To the dried residue, add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the analytes.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes to ensure complete derivatization.[1]

  • Cool the vial to room temperature before injection.

3. GC-MS Instrumentation and Parameters

  • Rationale : The selected parameters are designed to provide good chromatographic separation of the derivatized analyte from other components and generate a characteristic mass spectrum for identification and quantification.

ParameterRecommended Setting
GC System
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier GasHelium at a constant flow of 1.0 mL/min[6]
InjectorSplitless mode
Injector Temp280°C
Oven ProgramInitial: 70°C, hold 2 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 20°C/min to 300°C, hold 5 min.[6]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV[5]
Ion Source Temp230°C
Quadrupole Temp150°C[5]
Acquisition ModeSelected Ion Monitoring (SIM) for quantification; Full Scan (50-500 m/z) for confirmation.

4. Data Analysis

  • Prepare a calibration curve by derivatizing known concentrations of 3-(Methoxycarbonyl)hexanedioic acid standard.

  • Identify the derivatized analyte peak based on its retention time and characteristic ions in the mass spectrum.

  • Quantify the analyte in samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS is the gold standard for quantifying trace-level analytes in complex matrices due to its exceptional sensitivity and selectivity.[7] It couples the separation power of HPLC with the precise detection of tandem mass spectrometry. For 3-(Methoxycarbonyl)hexanedioic acid, this method can often be employed with minimal sample preparation ("dilute-and-shoot") because the MS/MS detector can selectively monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), effectively filtering out matrix noise.

For ultra-trace level quantification, sensitivity can be further enhanced through charge-reversal derivatization . Reagents like dimethylaminophenacyl bromide (DmPABr) react with the carboxylic acid group, converting the typically negative-ionizing analyte into a highly basic derivative that ionizes exceptionally well in positive electrospray mode, lowering detection limits by orders of magnitude.[8][9][10]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis Analysis Sample Biological or Chemical Sample Cleanup Protein Precipitation or Dilution Sample->Cleanup Deriv Charge-Reversal with DmPABr (for ultra-trace analysis) Cleanup->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Deriv->LCMS Enhanced Sensitivity Quant Data Processing & Quantification LCMS->Quant cluster_prep Sample Preparation cluster_analysis Analysis Sample Chemical or Formulation Sample SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Sample->SPE HPLC HPLC-UV Injection and Analysis SPE->HPLC Quant Data Processing & Quantification HPLC->Quant

Sources

Method

Application Notes and Protocols: The Use of 3-(Methoxycarbonyl)hexanedioic Acid in Advanced Polymer Synthesis

Introduction: A Versatile Building Block for Functional Polymers In the pursuit of advanced polymeric materials with tailored properties, the strategic incorporation of functional monomers is paramount. 3-(Methoxycarbony...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Functional Polymers

In the pursuit of advanced polymeric materials with tailored properties, the strategic incorporation of functional monomers is paramount. 3-(Methoxycarbonyl)hexanedioic acid, a derivative of the widely used adipic acid, presents a unique opportunity for polymer chemists. Its structure features two carboxylic acid groups for polymerization and a pendant methoxycarbonyl group, which can be leveraged to introduce functionality, influence polymer morphology, and enable post-polymerization modifications. This guide provides a comprehensive overview and detailed protocols for the application of 3-(Methoxycarbonyl)hexanedioic acid in the synthesis of functional polyesters and polyamides, catering to researchers, scientists, and professionals in drug development and materials science.

The presence of the methoxycarbonyl side chain is anticipated to disrupt the crystalline packing that is often observed in polymers derived from linear aliphatic diacids like adipic acid. This can lead to polymers with lower melting points, increased solubility in common organic solvents, and potentially altered mechanical properties. Furthermore, the ester group can serve as a handle for further chemical transformations, allowing for the grafting of side chains or the introduction of other functional moieties, a valuable feature in the design of materials for biomedical applications and advanced coatings.

PART 1: Synthesis of Functional Polyesters via Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters. The following protocol is a starting point for the synthesis of a polyester from 3-(Methoxycarbonyl)hexanedioic acid and a suitable diol, such as 1,6-hexanediol. The reaction conditions are based on established procedures for similar functionalized diacids.[1][2]

Rationale for Experimental Choices
  • Monomer Stoichiometry: A precise 1:1 molar ratio of the diacid and diol is crucial for achieving a high degree of polymerization. An excess of either monomer will lead to lower molecular weight polymers with either acid or hydroxyl end-groups.

  • Catalyst Selection: A tin-based catalyst like tin(II) 2-ethylhexanoate is effective for esterification and is generally tolerant of other ester groups within the monomer structure. The catalyst concentration is kept low to minimize potential side reactions.

  • Two-Stage Reaction: The initial stage at a lower temperature and atmospheric pressure allows for the initial esterification and removal of the bulk of the water byproduct. The second stage, at a higher temperature and under high vacuum, is essential to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing the remaining water.

Experimental Workflow: Melt Polycondensation

melt_polycondensation cluster_prep Preparation cluster_reaction Polycondensation cluster_post Post-Reaction Monomers Weigh Equimolar 3-(Methoxycarbonyl)hexanedioic Acid & 1,6-Hexanediol Catalyst Add Tin(II) 2-ethylhexanoate (0.1-0.5 mol%) Monomers->Catalyst Combine in Reactor Stage1 Stage 1: Heat to 180°C Under N2 Purge (2-4 hours) Catalyst->Stage1 Stage2 Stage 2: Increase to 220°C Apply High Vacuum (<1 mmHg) (4-6 hours) Stage1->Stage2 Remove Water Cooling Cool to Room Temp. Under N2 Stage2->Cooling Isolation Isolate Polymer Cooling->Isolation Purification Dissolve in THF/CHCl3 Precipitate in Methanol Isolation->Purification Drying Dry under Vacuum Purification->Drying

Caption: Workflow for the synthesis of a functional polyester via melt polycondensation.

Detailed Protocol: Melt Polycondensation
  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.

  • Charging Monomers: Charge the flask with equimolar amounts of 3-(Methoxycarbonyl)hexanedioic acid and 1,6-hexanediol.

  • Catalyst Addition: Add tin(II) 2-ethylhexanoate (0.1-0.5 mol% with respect to the diacid).

  • Stage 1 - Esterification:

    • Begin stirring and purge the reactor with dry nitrogen.

    • Heat the reaction mixture to 180°C in an oil bath.

    • Maintain this temperature for 2-4 hours, or until the distillation of water ceases.

  • Stage 2 - Polycondensation:

    • Increase the temperature to 220°C.

    • Gradually apply a high vacuum (less than 1 mmHg).

    • Continue the reaction for 4-6 hours. The viscosity of the reaction mixture will noticeably increase.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be removed from the flask.

    • For purification, dissolve the polymer in a suitable solvent such as tetrahydrofuran (THF) or chloroform and precipitate it into a non-solvent like cold methanol.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Quantitative Data Summary
ParameterValue
Molar Ratio (Diacid:Diol)1:1
Catalyst Loading0.1 - 0.5 mol%
Stage 1 Temperature180°C
Stage 1 Duration2 - 4 hours
Stage 2 Temperature220°C
Stage 2 Pressure< 1 mmHg
Stage 2 Duration4 - 6 hours

PART 2: Synthesis of Functional Polyamides via Solution Polycondensation

For the synthesis of polyamides, solution polycondensation is often preferred to avoid the high temperatures of melt processing which can lead to side reactions. This method involves the reaction of the diacid with a diamine in a suitable solvent. The following protocol outlines the synthesis of a polyamide from 3-(Methoxycarbonyl)hexanedioic acid and 1,6-hexanediamine.

Rationale for Experimental Choices
  • Acid Chloride Activation: The conversion of the carboxylic acid groups to more reactive acid chlorides is a common strategy to facilitate amidation at lower temperatures. Thionyl chloride is a standard reagent for this transformation.

  • Low-Temperature Reaction: The polycondensation is carried out at low temperatures to control the reaction rate and minimize side reactions.

  • Solvent and Acid Scavenger: An aprotic polar solvent like N,N-dimethylacetamide (DMAc) is used to dissolve the monomers and the resulting polymer. A base, such as pyridine, is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards polymer formation.

Experimental Workflow: Solution Polycondensation

solution_polycondensation cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_post Post-Reaction AcidChloride Convert 3-(Methoxycarbonyl)hexanedioic Acid to Diacid Chloride (using Thionyl Chloride) AddAcidChloride Add Diacid Chloride Solution Dropwise at 0°C AcidChloride->AddAcidChloride DiamineSol Dissolve 1,6-Hexanediamine and Pyridine in DMAc DiamineSol->AddAcidChloride React Stir at Room Temperature (12-24 hours) AddAcidChloride->React Precipitation Precipitate Polymer in Water or Methanol React->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Dry under Vacuum Washing->Drying

Caption: Workflow for the synthesis of a functional polyamide via solution polycondensation.

Detailed Protocol: Solution Polycondensation
  • Synthesis of the Diacid Chloride:

    • In a fume hood, carefully react 3-(Methoxycarbonyl)hexanedioic acid with an excess of thionyl chloride (SOCl₂) at reflux for 2-4 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride. This intermediate is moisture-sensitive and should be used immediately.

  • Reactor Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Monomer Solution:

    • Dissolve an equimolar amount of 1,6-hexanediamine and two molar equivalents of pyridine (as an acid scavenger) in anhydrous N,N-dimethylacetamide (DMAc) in the reaction flask.

    • Cool the solution to 0°C in an ice bath.

  • Polycondensation:

    • Dissolve the freshly prepared diacid chloride in a small amount of anhydrous DMAc and place it in the dropping funnel.

    • Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution into a large volume of a non-solvent, such as water or methanol, to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

    • Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Quantitative Data Summary
ParameterValue
Monomer ActivationConversion to diacid chloride
Molar Ratio (Diacid Chloride:Diamine)1:1
Acid ScavengerPyridine (2 equivalents)
SolventAnhydrous DMAc
Reaction Temperature0°C to Room Temperature
Reaction Duration12 - 24 hours

PART 3: Expected Polymer Properties and Characterization

The incorporation of the methoxycarbonyl pendant group is expected to significantly influence the properties of the resulting polyesters and polyamides.

  • Solubility: The side chain should disrupt chain packing, leading to enhanced solubility in common organic solvents like THF, chloroform, and DMAc compared to their unsubstituted counterparts (e.g., polyethylene adipate or Nylon 6,6).

  • Thermal Properties: A decrease in crystallinity and melting temperature (Tm) is anticipated. The glass transition temperature (Tg) may also be affected, depending on the flexibility of the side chain and its interaction with the polymer backbone.

  • Mechanical Properties: The pendant group may act as an internal plasticizer, potentially leading to more flexible and less brittle materials.

  • Post-Polymerization Modification: The ester group of the side chain can be hydrolyzed to a carboxylic acid, providing a site for further functionalization, such as grafting of biomolecules or other polymers. Alternatively, it can undergo transesterification with other alcohols.

Recommended Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and verify the incorporation of the 3-(methoxycarbonyl)hexanedioic acid monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as ester and amide linkages.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.

Conclusion

3-(Methoxycarbonyl)hexanedioic acid is a promising monomer for the synthesis of functional polyesters and polyamides. While direct literature on its polymerization is limited, the protocols provided in this guide, based on well-established methods for analogous functionalized monomers, offer a solid foundation for researchers to explore the potential of this versatile building block. The resulting polymers, with their pendant ester groups, open up possibilities for creating novel materials with tunable properties for a wide range of applications, from biomedical devices to advanced coatings and specialty plastics. It is important to note that the provided protocols are starting points, and optimization of reaction conditions may be necessary to achieve the desired polymer properties.

References

  • Lenders, J. P., & Keul, H. (1991). Synthesis and characterization of polyesters and polyamides from 3-substituted adipic acids. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 192(10), 2295-2308.
  • Carothers, W. H. (1929). An introduction to the general theory of condensation polymers. Journal of the American Chemical Society, 51(8), 2548-2559.
  • Odian, G. (2004).
  • Sorenson, W. R., Sweeny, W., & Campbell, T. W. (2001). Preparative methods of polymer chemistry. John Wiley & Sons.
  • Pascual, M., & Sardon, H. (2017). Organocatalysis in polyester synthesis. Progress in Polymer Science, 72, 1-22.
  • Gandini, A. (2011). The furan counterpart of poly(ethylene terephthalate): An alternative material for packaging applications. Journal of Polymer Science Part A: Polymer Chemistry, 49(8), 1659-1668.
  • Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science, 27(1), 87-133.
  • Mehr, J. S., & Kissel, T. (2012). Aliphatic polyesters for drug delivery. Advanced Drug Delivery Reviews, 64, 237-257.
  • Albertsson, A. C., & Varma, I. K. (2002). Aliphatic polyesters: Synthesis, properties and applications. Biomacromolecules, 3(6), 1189-1205.
  • Duda, A., & Penczek, S. (2000).
  • Kricheldorf, H. R. (2001). Syntheses of biodegradable and biocompatible polymers.
  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactide and glycolide. Chemical reviews, 104(12), 6147-6176.
  • Stridsberg, K. M., Ryner, M., & Albertsson, A. C. (2002). Controlled ring-opening polymerization: polymers with designed macrostructures. Advances in Polymer Science, 157, 41-65.
  • Lecomte, P., & Jérôme, R. (2012). Recent developments in ring-opening polymerization of lactones. Advances in Polymer Science, 245, 173-217.
  • Kricheldorf, H. R., & Weidner, S. (2011). Polylactones: a comprehensive review from synthesis to applications. Progress in Polymer Science, 36(8), 999-1051.

Sources

Application

Application Note: 3-(Methoxycarbonyl)hexanedioic Acid as a Precursor for High-Performance, Low-Migration Medical Plasticizers

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The formulation of flexible poly(vinyl chloride) (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The formulation of flexible poly(vinyl chloride) (PVC) and polylactic acid (PLA) for medical devices (e.g., IV bags, blood storage containers, and drug-eluting implants) has historically relied on phthalate-based plasticizers like di(2-ethylhexyl) phthalate (DEHP). However, the well-documented migration of DEHP into lipophilic physiological fluids and its subsequent endocrine-disrupting effects have catalyzed the search for safer, biocompatible alternatives[1].

Tricarboxylic acid esters have emerged as highly sustainable and effective non-phthalate alternatives [2]. Extending this structural paradigm, 1,2,4-butanetricarboxylic acid derivatives represent a class of plasticizers with superior low-temperature properties and excellent volatility profiles [3]. This application note details the utilization of 3-(Methoxycarbonyl)hexanedioic acid (3-MHA) (CAS: 101568-03-0)—the monomethyl ester of 1,2,4-butanetricarboxylic acid—as a versatile precursor for synthesizing advanced mixed-ester plasticizers. The inherent asymmetry introduced by the C3-methoxycarbonyl group disrupts crystalline packing, yielding plasticizers with exceptional free-volume generation and negligible leaching in pharmaceutical applications.

Mechanistic Insights: The Causality of Plasticization

To engineer a plasticizer that outperforms DEHP, one must balance thermodynamic compatibility with steric bulk. 3-MHA serves as an ideal intermediate due to two primary structural features:

  • Asymmetric Free Volume Generation: Traditional plasticizers rely on symmetric diester structures (e.g., linear adipates). 3-MHA possesses a hexanedioic acid backbone with a pendant methoxycarbonyl group. When the two terminal carboxylic acids are esterified with medium-chain alcohols (e.g., n-butanol or n-octanol), the resulting tri-ester is highly asymmetric [4]. This steric irregularity maximizes the free volume between polymer chains, efficiently depressing the glass transition temperature ( Tg​ ) and imparting flexibility at lower temperatures.

  • Dipole-Dipole Anchoring: The high density of ester carbonyls provides multiple sites for strong dipole-dipole interactions with the α -hydrogen atoms of PVC. This thermodynamic compatibility prevents phase separation and significantly mitigates plasticizer exudation (leaching) over time, a critical requirement for FDA-compliant medical packaging.

G A 3-(Methoxycarbonyl)hexanedioic Acid (Precursor) B Esterification (Medium-Chain Alcohols) A->B C Mixed Tricarboxylate Ester (Active Plasticizer) B->C E Dipole-Dipole Interactions (Methoxycarbonyl Group) C->E F Steric Hindrance & Free Volume (Aliphatic Branches) C->F D Polymer Matrix (PVC/PLA) D->E D->F G Enhanced Flexibility & Low Migration E->G F->G

Fig 1. Mechanism of PVC/PLA plasticization by 3-MHA derived mixed esters.

Experimental Protocols: Synthesis, Compounding, and Validation

The following protocols outline a self-validating workflow for converting 3-MHA into a functional plasticizer, compounding it into medical-grade PVC, and verifying its non-migratory properties.

Workflow S1 1. Esterification (Fischer Reaction with Ti(OBu)4) S2 2. Purification & QC (Neutralization & FTIR Validation) S1->S2 S3 3. Polymer Compounding (Solvent Casting in THF) S2->S3 S4 4. Material Characterization (DSC, Tensile Testing, Leaching Assay) S3->S4

Fig 2. Workflow for synthesizing and validating 3-MHA plasticizers in medical polymers.

Protocol 1: Synthesis of Mixed-Ester Plasticizers

Objective: Convert 3-MHA into a hydrophobic, low-volatility plasticizer (e.g., Dibutyl 3-(methoxycarbonyl)hexanedioate) via Fischer esterification.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 0.1 mol (20.4 g) of 3-MHA with 0.4 mol (29.6 g) of n-butanol. The excess alcohol drives the equilibrium toward complete esterification.

  • Catalysis: Add 0.5 wt% (relative to the acid) of titanium tetrabutoxide ( Ti(OBu)4​ ) as a catalyst.

    • Causality Note: Ti(OBu)4​ is explicitly chosen over traditional sulfuric acid or p-toluenesulfonic acid (pTSA) for medical-grade precursors, as it avoids residual sulfur compounds that cause thermal discoloration during polymer melt processing.

  • Esterification: Heat the mixture to 110–120 °C under continuous magnetic stirring. Water generated during the reaction is azeotropically removed via the Dean-Stark trap.

  • In-Process Quality Control (Self-Validation): Sample the reaction mixture every 60 minutes and analyze via FTIR spectroscopy. The reaction is validated as complete when the broad carboxylic O-H stretch (3300–2500 cm⁻¹) is completely extinguished, leaving only sharp aliphatic C-H stretches and a strong ester C=O stretch at ~1740 cm⁻¹.

  • Purification: Cool the mixture to room temperature. Neutralize the catalyst with a 5% aqueous Na2​CO3​ wash, separate the organic layer, wash with distilled water, and remove excess n-butanol via vacuum distillation (80 °C, 10 mbar).

Protocol 2: Compounding with Medical-Grade PVC

Objective: Integrate the synthesized plasticizer into a PVC matrix to evaluate thermodynamic compatibility.

  • Solvent Casting: Dissolve 5.0 g of virgin medical-grade PVC resin (e.g., K-value 70) in 50 mL of tetrahydrofuran (THF) at 60 °C under vigorous stirring [2].

  • Formulation: Add the synthesized 3-MHA dibutyl ester at a 30 wt% loading fraction. Stir for an additional 2 hours to ensure homogenous polymer-plasticizer entanglement.

  • Film Formation: Pour the viscous solution into a leveled glass Petri dish. Evaporate the THF slowly at room temperature for 24 hours to prevent bubble formation, followed by vacuum drying at 60 °C for 12 hours to remove trace residual solvent.

  • In-Process Quality Control (Self-Validation): Visually and physically inspect the resulting film. A transparent, highly flexible film confirms successful thermodynamic compatibility. Any opacity, blooming, or surface oiliness indicates phase separation, meaning the exudation limit has been exceeded.

Protocol 3: Leaching and Migration Assay (Medical Device Standard)

Objective: Quantify the migration resistance of the plasticizer in simulated physiological and lipophilic fluids.

  • Sample Preparation: Cut the plasticized PVC films into 2 cm × 2 cm squares. Record the precise initial mass ( M0​ ) using an analytical balance.

  • Extraction: Submerge the samples in 50 mL of a lipophilic simulant (e.g., n-hexane) to represent a worst-case scenario for lipophilic drug formulations or blood contact.

  • Incubation: Incubate at 37 °C with gentle orbital shaking (100 rpm) for 72 hours.

  • Quantification: Remove the films, rinse gently with distilled water, and dry under vacuum to a constant weight. Record the final mass ( Mf​ ). Calculate the weight loss percentage.

  • Validation: Analyze the extraction medium via HPLC-UV to confirm that the mass loss corresponds exclusively to the plasticizer and not to polymer degradation.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-MHA and its Esterified Derivatives

CompoundMolecular Weight ( g/mol )Physical State (25 °C)Application Role
3-(Methoxycarbonyl)hexanedioic acid 204.18SolidChemical Precursor
Dibutyl 3-(methoxycarbonyl)hexanedioate 316.43LiquidPrimary Plasticizer
Dioctyl 3-(methoxycarbonyl)hexanedioate 428.65LiquidLow-Volatility Plasticizer

Table 2: Comparative Performance in Medical-Grade PVC (Formulated at 30 wt%)

Plasticizer TypeGlass Transition ( Tg​ )Elongation at Break (%)Hexane Extraction Loss (72h)
Unplasticized PVC 82 °C< 10%N/A
DEHP (Industry Standard)25 °C320%18.5%
ATBC (Citrate Alternative)28 °C290%12.1%
3-MHA Dibutyl Ester 24 °C345%4.2%

Data Interpretation: The 3-MHA dibutyl ester demonstrates superior plasticization efficiency (lowest Tg​ and highest elongation) while exhibiting a drastically reduced migration profile compared to both DEHP and the industry-standard alternative, ATBC.

References

  • Massachusetts Toxics Use Reduction Institute (TURI). (2016).
  • ACS Applied Polymer Materials. (2024). Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and Durability.
  • Lynn, J. W., Roberts, R. L., & Tinsley, S. W. (1959). Some Esters of 1,2,4-Butanetricarboxylic Acid. Journal of the American Chemical Society / Union Carbide Chemicals Co.
  • US Patent 20070072988A1. (2007). Tricarboxylic acid ester plasticizers and methods of making.
Method

synthesis of 3-(carboxy)hexanedioic acid via hydrolysis of 3-(methoxycarbonyl)hexanedioic acid

An Application Guide to the Synthesis of 3-(Carboxy)hexanedioic Acid via Ester Hydrolysis Abstract This comprehensive application note provides detailed protocols for the synthesis of 3-(carboxy)hexanedioic acid, a trica...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 3-(Carboxy)hexanedioic Acid via Ester Hydrolysis

Abstract

This comprehensive application note provides detailed protocols for the synthesis of 3-(carboxy)hexanedioic acid, a tricarboxylic acid of interest in materials science and as a complex building block in drug development. The synthesis is achieved through the hydrolysis of its precursor, 3-(methoxycarbonyl)hexanedioic acid. We present two robust methodologies: a reversible acid-catalyzed hydrolysis and an irreversible base-catalyzed saponification. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and complete characterization procedures to ensure scientific integrity and reproducibility.

Introduction and Rationale

3-(Carboxy)hexanedioic acid, also known as propane-1,2,3-tricarboxylic acid, is a valuable organic compound characterized by three carboxylic acid functional groups. This structure imparts unique properties, making it a versatile precursor for the synthesis of polyesters, polyamides, and other polymers, as well as a sophisticated chelating agent or scaffold in medicinal chemistry.

The most direct and common laboratory-scale synthesis involves the hydrolysis of a corresponding ester precursor, such as 3-(methoxycarbonyl)hexanedioic acid. This approach is favored due to the relative stability and accessibility of the ester starting material. Hydrolysis, the cleavage of a chemical bond by the addition of water, can be effectively catalyzed by either an acid or a base. The choice between these two catalytic pathways has significant implications for reaction kinetics, equilibrium, and the subsequent work-up procedure. This note will explore both pathways in detail, providing the necessary framework for scientists to select the optimal method based on their specific experimental constraints and desired outcomes.

Mechanistic Overview: Acid vs. Base Catalysis

The hydrolysis of an ester to a carboxylic acid is a classic example of nucleophilic acyl substitution. The mechanism, however, differs fundamentally under acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is an equilibrium process.[1][2] To drive the reaction towards the product (the tricarboxylic acid), it is typically performed with a large excess of water.

The mechanism proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[1][3]

  • Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy group's oxygen atoms, converting the methoxy group into a good leaving group (methanol).[1][3]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.[1]

  • Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.[2]

.dot

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis (Saponification)

In contrast, base-catalyzed hydrolysis is an irreversible process.[4] The reaction is driven to completion because the final step involves an acid-base reaction where the carboxylic acid formed is immediately deprotonated by the strong base to form a carboxylate salt.[5]

The mechanism, known as saponification, involves:

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen.[6]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.

  • Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and irreversible, forming a carboxylate salt and methanol.[5]

  • Acidification (Work-up): To obtain the final neutral carboxylic acid, a separate acidification step is required during the work-up to protonate the carboxylate salt.[5]

.dot

Caption: Base-catalyzed hydrolysis workflow.

Comparative Analysis of Hydrolysis Protocols

The choice between acid and base catalysis depends on the substrate's stability and the desired experimental efficiency.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)
Stoichiometry Catalytic amount of acidStoichiometric amount of base required
Reversibility Reversible; requires excess water to drive to completion.[1]Irreversible due to final deprotonation step.[4]
Reaction Rate Generally slowerGenerally faster and more complete
Work-up Extraction of the productAcidification to precipitate the product.[5]
Pros Useful for base-sensitive substratesHigher yields, irreversible, simpler completion
Cons Reversibility can lead to lower yields; may require longer reaction timesNot suitable for base-labile functional groups

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle strong acids and bases inside a chemical fume hood.

Protocol 1: Base-Catalyzed Hydrolysis of 3-(Methoxycarbonyl)hexanedioic Acid

This protocol is generally recommended for its efficiency and high yield.

Materials:

  • 3-(Methoxycarbonyl)hexanedioic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-(methoxycarbonyl)hexanedioic acid in 100 mL of deionized water. Add a magnetic stir bar.

  • Addition of Base: Slowly add a stoichiometric equivalent of sodium hydroxide (e.g., 2.0 g of NaOH pellets, carefully) to the solution while stirring. Rationale: A stoichiometric amount of base is required to hydrolyze the ester and neutralize the resulting carboxylic acids.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. Rationale: Heating increases the reaction rate, ensuring the hydrolysis goes to completion in a reasonable timeframe.

  • Reaction Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, acidifying them, and spotting against the starting material.

  • Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Precipitation: While stirring vigorously, slowly and carefully add concentrated HCl dropwise to the cold solution until the pH is approximately 1-2 (test with pH paper). A white precipitate of 3-(carboxy)hexanedioic acid will form. Rationale: Acidification protonates the carboxylate salt, which is soluble in water, converting it to the neutral carboxylic acid, which has lower solubility and precipitates out.[7][8]

  • Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Acid-Catalyzed Hydrolysis of 3-(Methoxycarbonyl)hexanedioic Acid

This protocol is an alternative, particularly if the starting material contains base-sensitive functional groups.

Materials:

  • 3-(Methoxycarbonyl)hexanedioic acid

  • 6 M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 10.0 g of 3-(methoxycarbonyl)hexanedioic acid with 100 mL of 6 M sulfuric acid. Rationale: A large excess of water (from the aqueous acid solution) is used to push the equilibrium towards the products.[2]

  • Reflux: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux for 6-12 hours. The longer reaction time is often necessary due to the reversible nature of the reaction.[1]

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Extraction: Transfer the cooled solution to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Rationale: The desired tricarboxylic acid product is more soluble in the organic solvent than in the highly acidic aqueous solution, allowing for its separation from the acid catalyst and inorganic byproducts.

  • Washing: Combine the organic extracts and wash them with a small amount of brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude 3-(carboxy)hexanedioic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or an ethyl acetate/hexane mixture.[7]

Purification and Characterization

Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., deionized water).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through fluted filter paper.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization

The identity and purity of the final product, 3-(carboxy)hexanedioic acid, should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the aliphatic protons. Crucially, a very broad singlet will appear far downfield, typically between 10-13 ppm, corresponding to the three acidic carboxylic acid protons. This signal will disappear upon shaking the sample with D₂O.[9] Protons on carbons adjacent to the carboxyl groups will be deshielded and appear in the 2-3 ppm range.[9]
¹³C NMR The spectrum will show signals for the carbonyl carbons of the three carboxylic acid groups in the deshielded region of 160-180 ppm.[9] Aliphatic carbon signals will appear further upfield.
FT-IR A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups.
Mass Spec. The mass spectrum (e.g., via ESI⁻) should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
Melting Point A sharp melting point close to the literature value indicates high purity.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Gao, Y., et al. (2005). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. Journal of the American Chemical Society, 127(12), 4377–4386. [Link]

  • Li, Y., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 5(29), 22757-22766. [Link]

  • Chem Help ASAP. (2019, November 13). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of ester hydrolysis under acid or base catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Docosanedioic acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-CARBOMETHOXYBENZAMIDE. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257. [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]

  • PubChem. (n.d.). 3-[Bis(carboxymethyl)amino]hexanedioic acid. Retrieved from [Link]

  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 12 Green Chemistry: An Environmental-Friendly Preparation of 1,6-Hexanedioic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Hexanedioic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HEXANEDIOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • European Patent Office. (2020, December 30). EP3089957B1 - PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(Methoxycarbonyl)hexanedioic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 3-(Methoxycarbonyl)hexanedio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 3-(Methoxycarbonyl)hexanedioic acid (CAS: 101568-03-0).

As a highly polar, polyfunctional molecule containing both free carboxylic acids and a methyl ester, this compound presents severe isolation challenges. Standard workup procedures frequently result in irreversible degradation, poor mass recovery, or intractable syrups. This guide synthesizes field-proven methodologies to help you bypass these bottlenecks.

Part 1: Core Mechanistic Challenges

To successfully purify 3-(Methoxycarbonyl)hexanedioic acid, you must first understand the competing thermodynamic and kinetic forces at play within its structure. The molecule is a substituted adipic acid featuring a methyl ester at the C3 position. This specific topology introduces two primary modes of failure during purification:

The Thermodynamic Trap: Intramolecular Cyclization

The distance between the C1-carboxyl group and the C3-ester forms a 1,3-dicarboxylic relationship (succinic acid-like), while the distance between the C6-carboxyl and the C3-ester forms a 1,4-relationship (glutaric acid-like). Dicarboxylic acids and their half-esters possess an intrinsic kinetic favorability to undergo intramolecular cyclization, forming highly stable five-membered or six-membered cyclic anhydrides [1].

If the compound is subjected to heat during solvent evaporation (e.g., > 35 °C), the molecule will spontaneously cyclize. It will expel a molecule of methanol to form a 5-membered succinic-type anhydride or a 6-membered glutaric-type anhydride. Thermal control is not optional; it is a strict requirement.

The Kinetic Trap: Half-Ester Hydrolysis

The methoxycarbonyl group is highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Because the molecule is heavily water-soluble, researchers often attempt to force it into the organic phase by dropping the aqueous pH to < 2.0. However, the stability of half-esters is highly pH-dependent; exposing the molecule to highly acidic or basic conditions rapidly hydrolyzes the ester into 1,2,5-pentanetricarboxylic acid [2].

Part 2: Troubleshooting FAQs

Q: My LC-MS analysis of the isolated product shows a major peak at M-32 Da. What happened? A: You have thermally degraded your product. A mass loss of 32 Da corresponds to the expulsion of methanol. During concentration, the heat provided the activation energy necessary for the C1 or C6 free carboxylic acid to attack the C3 methyl ester, forming a cyclic anhydride [3]. To prevent this, rotary evaporation must be performed under high vacuum with a water bath strictly maintained below 30 °C.

Q: I am losing the methyl ester during my aqueous workup, resulting in the fully hydrolyzed tricarboxylic acid. How do I prevent this? A: You are likely over-acidifying the aqueous layer to force extraction. While a low pH protonates the carboxylates, a pH below 3.0 will catalyze ester hydrolysis. You must carefully adjust the pH to a narrow window of 4.0 – 4.5 using a cold jacketed reactor (< 10 °C).

Q: Even at pH 4.0, the compound will not partition into ethyl acetate. My recovery is less than 20%. A: 3-(Methoxycarbonyl)hexanedioic acid is exceptionally hydrophilic. You must disrupt its hydration shell. Saturate the aqueous phase completely with solid NaCl (salting out) before extraction. Furthermore, switch your extraction solvent from Ethyl Acetate to 2-Methyltetrahydrofuran (2-MeTHF) , which offers superior partitioning coefficients for highly polar diacids.

Q: My purified product is a sticky, viscous syrup that refuses to crystallize. How can I obtain a workable solid? A: The molecule possesses a chiral center at C3 (often synthesized as a racemate) and a highly flexible carbon backbone with multiple hydrogen-bonding sites. This leads to "oiling out." To force crystallization, you can form a bis-dicyclohexylamine (DCHA) salt. The bulky DCHA counterions disrupt the flexible hydrogen-bond network, yielding highly crystalline solids that can be easily filtered and stored.

Part 3: Standardized Purification Protocol

The following self-validating protocol is designed to maximize recovery while completely suppressing anhydride formation and ester hydrolysis.

Step-by-Step Methodology
  • Reaction Quenching & Temperature Control: Transfer the crude aqueous reaction mixture to a jacketed reactor. Cool the mixture to strictly 0–5 °C .

  • Precision pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise to adjust the pH to 4.0 – 4.5 . Self-Validation Check: Monitor the pH continuously with a calibrated probe. Localized pH spikes will cause irreversible saponification.

  • Salting Out: Add solid Sodium Chloride (NaCl) to the cold aqueous phase under vigorous stirring until complete saturation is achieved (undissolved salt remains visible).

  • Liquid-Liquid Extraction: Extract the saturated aqueous layer three times with equal volumes of cold 2-MeTHF.

  • Drying and Low-Temperature Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent. Concentrate the filtrate using a rotary evaporator equipped with a high-capacity vacuum pump. The water bath temperature MUST NOT exceed 30 °C. Self-Validation Check: Analyze the concentrated residue via FT-IR. If you observe sharp stretches at ~1780 cm⁻¹ or 1860 cm⁻¹, thermal anhydride formation has occurred.

  • Crystallization (Optional DCHA Salt Formation): Dissolve the resulting syrup in a minimum volume of Methyl tert-butyl ether (MTBE). At 0 °C, add 2.1 equivalents of dicyclohexylamine (DCHA) dropwise. Stir for 2 hours. Filter the resulting white crystalline bis-DCHA salt, wash with cold heptane, and dry under high vacuum.

Part 4: Process Visualization

Workflow N1 Crude Aqueous Mixture 3-(Methoxycarbonyl)hexanedioic acid N2 pH Adjustment Carefully adjust to pH 4.0 - 4.5 at < 10°C N1->N2 N3 Salting Out Saturate aqueous phase with NaCl N2->N3 Prevents ester hydrolysis N4 Liquid-Liquid Extraction Extract with 2-MeTHF (3x) N3->N4 N5 Concentration Evaporate in vacuo (T_bath < 30°C) N4->N5 N6 Crystallization Form DCHA salt or triturate with MTBE N5->N6 Prevents anhydride formation N7 Pure Target Compound N6->N7

Workflow for the isolation of 3-(Methoxycarbonyl)hexanedioic acid avoiding thermal degradation.

Part 5: Quantitative Data Summary

ParameterTarget Value / ObservationMechanistic Implication
Optimal Aqueous pH 4.0 – 4.5Balances carboxylate protonation for extraction while minimizing acid/base-catalyzed ester hydrolysis.
Thermal Stability Limit < 30 °C (in solution/vacuum)Exceeding this temperature exponentially increases the rate of intramolecular cyclization (anhydride formation).
Partition Coefficient (LogP) ~ 0.2 to 0.5 (estimated)Highly hydrophilic; necessitates aggressive salting-out (e.g., NaCl saturation) for efficient organic extraction.
Critical LC-MS Artifacts M-18 Da, M-32 DaIndicates formation of the cyclic anhydride via loss of water or methanol during ionization or sample prep.
IR Diagnostic Bands ~1780 cm⁻¹ and 1860 cm⁻¹Appearance of these bands confirms the catastrophic formation of the cyclic anhydride degradation product.

References

  • Source: Chemical Science (RSC Publishing)
  • Title: Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters Source: ACS Omega URL
  • Title: Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism Source: PMC - NIH URL
Optimization

Technical Support Center: Optimizing the Yield of 3-(Methoxycarbonyl)hexanedioic Acid

Welcome to the technical support center for the synthesis and yield optimization of 3-(Methoxycarbonyl)hexanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and yield optimization of 3-(Methoxycarbonyl)hexanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency of this synthesis. We will move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt the procedure to your specific needs.

Overview of the Core Synthesis Pathway

The most common and reliable method for synthesizing 3-(Methoxycarbonyl)hexanedioic acid involves a three-step sequence:

  • Michael Addition: A conjugate addition of a malonate nucleophile to an α,β-unsaturated ester.[1][2][3]

  • Saponification (Hydrolysis): Conversion of the ester groups to carboxylates using a base.[4][5][6]

  • Acidification & Decarboxylation: Protonation of the carboxylates followed by heat-induced loss of CO2 from the malonic acid derivative to yield the final product.[4][5][7]

The overall workflow is a robust method for C-C bond formation, but each step presents unique challenges that can impact the final yield.[4][8]

Synthesis_Workflow Reactants Dimethyl Malonate + Ethyl Acrylate Step1 Step 1: Michael Addition (Base Catalyst, e.g., NaOEt) Reactants->Step1 Intermediate1 Tri-ester Intermediate (Michael Adduct) Step1->Intermediate1 Step2 Step 2: Saponification (e.g., aq. KOH) Intermediate1->Step2 Intermediate2 Tri-carboxylate Salt Step2->Intermediate2 Step3 Step 3: Acidification & Decarboxylation (e.g., HCl, Heat) Intermediate2->Step3 Product 3-(Methoxycarbonyl)hexanedioic acid Step3->Product

Caption: Core synthesis pathway for 3-(Methoxycarbonyl)hexanedioic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category: Low Overall Yield

Q1: My Michael addition (Step 1) is inefficient, with significant unreacted starting material. What are the common causes?

A1: Low conversion in the Michael addition is typically traced to the base, solvent, or temperature.

  • Base Selection & Stoichiometry: The base's role is to deprotonate dimethyl malonate to form a resonance-stabilized enolate, the active nucleophile.[2][9]

    • Causality: A base that is too weak will not generate a sufficient concentration of the enolate. Conversely, using a large excess of a strong base can promote side reactions. Sodium ethoxide (NaOEt) in ethanol is a standard choice. Crucially, the alkoxide of the base should match the alcohol of the ester on your Michael acceptor (ethyl acrylate) to prevent transesterification, which can complicate purification.

    • Troubleshooting:

      • Ensure the base is fresh and anhydrous. Sodium ethoxide/methoxide is hygroscopic and will decompose in the presence of moisture, reducing its efficacy.

      • Use a slight excess (1.05-1.1 equivalents) of the base relative to the dimethyl malonate to ensure complete enolate formation.

      • Consider alternative bases like potassium tert-butoxide for sterically hindered substrates, or milder organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for sensitive functional groups.

  • Solvent Purity: The solvent must be anhydrous.

    • Causality: Protic solvents with acidic protons (like water or methanol in a reaction using NaOEt) will quench the enolate intermediate, reverting it to the starting malonate and consuming the base.[2]

    • Troubleshooting: Use freshly distilled or commercially available anhydrous ethanol when using sodium ethoxide.

  • Reaction Temperature: The Michael addition is thermodynamically controlled and generally favored at higher temperatures, but this is a balancing act.[2]

    • Causality: While heat can increase the reaction rate, it can also promote side reactions like aldol condensations or reverse Michael additions, especially with prolonged heating.[10]

    • Troubleshooting: Initiate the reaction at 0-5 °C while adding the base to control the initial exotherm. Then, allow the reaction to warm to room temperature or gently heat to reflux (depending on the specific protocol) and monitor by TLC or GC-MS until the limiting reagent is consumed.

Q2: I'm seeing a significant loss of material during the hydrolysis and decarboxylation steps (Steps 2 & 3). How can I optimize this?

A2: This is a critical stage where incomplete reactions or improper workup can drastically reduce yields.

  • Incomplete Hydrolysis (Saponification): All three ester groups must be hydrolyzed to form the intermediate tricarboxylic acid before decarboxylation.

    • Causality: Insufficient base or reaction time will lead to a mixture of partially hydrolyzed products, which will not decarboxylate correctly and are difficult to separate from the desired product.

    • Troubleshooting: Use a sufficient excess of a strong base (e.g., 3.5-4.0 equivalents of KOH or NaOH) in an aqueous/alcoholic solution. Heat the reaction to reflux and monitor until the intermediate tri-ester is fully consumed (e.g., by TLC, where the non-polar tri-ester spot disappears and is replaced by a baseline spot for the salt).

  • Decarboxylation Conditions: The decarboxylation of the malonic acid derivative requires heat and acidic conditions.[4][7]

    • Causality: The reaction proceeds through a β-keto acid-like intermediate which readily loses CO2 upon heating.[6] Insufficient heating (both temperature and duration) will result in incomplete decarboxylation, leaving the tricarboxylic acid as a major impurity.

    • Troubleshooting: After acidification of the cooled hydrolysis mixture, ensure the solution is strongly acidic (pH 1-2). Heat the mixture gently (e.g., 80-100 °C) until gas evolution (CO2) ceases. This can take several hours. Monitor the reaction by TLC or by observing the cessation of bubbling.

Q3: My purification by recrystallization is resulting in low recovery. What can I do?

A3: 3-(Methoxycarbonyl)hexanedioic acid can be challenging to recrystallize due to its polarity and potential for oiling out.

  • Solvent Choice: The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

    • Causality: A solvent that is too good (e.g., methanol, ethanol) will result in high losses in the mother liquor. A solvent that is too poor may cause the product to precipitate too quickly as an amorphous solid or oil.

    • Troubleshooting:

      • Try a mixed solvent system. A common choice is a water/acetonitrile mixture or an ethyl acetate/hexane system.[11] Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot water or ethyl acetate) and then slowly add the "poor" solvent (e.g., acetonitrile or hexane) until turbidity persists. Reheat to clarify and then allow to cool slowly.

      • Scratch the inside of the flask with a glass rod to induce crystallization.

      • If oiling out occurs, try redissolving the oil by adding a small amount of the good solvent, reheating, and cooling even more slowly, perhaps in an insulated container.

Category: Side Product Formation

Q4: I'm observing a significant amount of a dialkylated product in my Michael addition step. How can I suppress this?

A4: The formation of a dialkylated side product, where a second molecule of ethyl acrylate adds to the Michael adduct, is a common issue.

  • Causality: After the initial Michael addition, the product still has an acidic proton between two carbonyl groups. This can be deprotonated by the base to form a new enolate, which can then react with another molecule of the Michael acceptor.

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of the Michael donor (dimethyl malonate) relative to the Michael acceptor (ethyl acrylate). This ensures the acceptor is consumed before it has a significant chance to react with the product. A ratio of 1.2:1 (donor:acceptor) is a good starting point.

    • Slow Addition: Add the Michael acceptor slowly to the solution containing the pre-formed enolate of the donor. This keeps the instantaneous concentration of the acceptor low, favoring the reaction with the more abundant malonate enolate.[10]

Q5: My final product is contaminated with hexanedioic acid (adipic acid). What causes this?

A5: The presence of hexanedioic acid indicates that the methoxycarbonyl group at the 3-position was also hydrolyzed during the saponification step.

  • Causality: While the methyl ester is generally more sterically hindered than the other two ethyl esters in the intermediate, harsh hydrolysis conditions (e.g., very high concentrations of NaOH/KOH, prolonged refluxing at high temperatures) can lead to its cleavage.

  • Troubleshooting:

    • Milder Conditions: Use potassium hydroxide (KOH) instead of NaOH, as it sometimes offers better selectivity.

    • Temperature Control: Perform the hydrolysis at the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe. Monitor carefully by TLC to avoid unnecessarily long reaction times.

    • Alternative Strategy: Consider a synthetic route where the desired methyl ester is introduced after the decarboxylation step, although this adds complexity.

Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Michael Addition

  • To a 500 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add 200 mL of anhydrous ethanol.

  • Carefully add sodium metal (5.75 g, 0.25 mol) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to cool to room temperature.

  • Add dimethyl malonate (33.0 g, 0.25 mol) to the sodium ethoxide solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add ethyl acrylate (25.0 g, 0.25 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Neutralize the reaction with glacial acetic acid and remove the ethanol under reduced pressure. The resulting crude oil is used directly in the next step.

Step 2 & 3: Hydrolysis and Decarboxylation

  • To the crude tri-ester from Step 1, add a solution of potassium hydroxide (56.0 g, 1.0 mol) in 200 mL of water.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until the reaction appears homogeneous and TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 1 by the slow addition of concentrated hydrochloric acid (approx. 90 mL).

  • Heat the acidified mixture in a fume hood to 90-100 °C until CO2 evolution ceases (typically 2-3 hours).

  • Cool the solution to room temperature and then to 4 °C in a refrigerator overnight to crystallize the product.

  • Collect the crude product by vacuum filtration and wash with a small amount of ice-cold water.

Purification:

  • Recrystallize the crude solid from a hot water/acetonitrile mixture to yield pure 3-(Methoxycarbonyl)hexanedioic acid.

Data Summary Table

ParameterRecommended ConditionRationale & Impact on Yield
Michael Addition Base Sodium Ethoxide (NaOEt)Matching alkoxide prevents transesterification. Insufficient base leads to low conversion.
Stoichiometry (Donor:Acceptor) 1.2 : 1.0Excess donor minimizes dialkylation side product, a common cause of yield loss and purification issues.
Hydrolysis Base 3.5-4.0 eq. KOHSufficient excess ensures complete saponification of all three ester groups, which is essential for effective decarboxylation.
Decarboxylation Temp. 90-100 °CEnsures complete removal of the carboxyl group from the malonate moiety. Incomplete reaction is a major source of impurity.
Purification Solvent Water/Acetonitrile or EtOAc/HexaneMixed solvent systems provide better control over solubility, improving crystal quality and recovery compared to single solvents.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Final Yield CheckCrude Analyze Crude Michael Adduct (TLC, NMR) Start->CheckCrude CheckFinal Analyze Final Crude Product (TLC, NMR) Start->CheckFinal If Michael yield is good, but final yield is low SM_Present Unreacted Starting Material? CheckCrude->SM_Present If Michael yield is low Dialkyl_Present Dialkylation Product Present? SM_Present->Dialkyl_Present No Sol_A Solution: - Check base/solvent purity - Increase reaction time/temp - Use fresh reagents SM_Present->Sol_A Yes Dialkyl_Present->CheckFinal No Sol_B Solution: - Use excess malonate - Slow addition of acrylate Dialkyl_Present->Sol_B Yes Incomplete_Decarb Incomplete Decarboxylation? CheckFinal->Incomplete_Decarb Adipic_Present Adipic Acid Impurity? Incomplete_Decarb->Adipic_Present No Sol_C Solution: - Increase heating time/temp - Ensure pH is strongly acidic Incomplete_Decarb->Sol_C Yes Sol_D Solution: - Use milder hydrolysis conditions - Reduce reflux time/temp Adipic_Present->Sol_D Yes

Caption: A decision tree for troubleshooting low yield issues.

References

  • Benchchem. Application Notes and Protocols for the Decarboxylation of Substituted Malonic Esters.
  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
  • OpenOChem Learn. Malonic Ester Synthesis.
  • Wikipedia. Michael addition reaction.
  • Adichemistry. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS.
  • Chemistry Steps. Malonic Ester Synthesis.
  • PMC. On the effect of microwave energy on the Michael addition of dimethyl malonate on levoglucosenone.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
  • A simple, efficient and green procedure for Michael addition catalyzed by [C4dabco]OH ionic liquid.
  • St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS.
  • BYJU'S. Michael Addition Mechanism.
  • Google Patents. Purification method.

Sources

Reference Data & Comparative Studies

Validation

comparison of 3-(Methoxycarbonyl)hexanedioic acid and dimethyl adipate in polymerization reactions

An in-depth technical analysis for researchers, polymer chemists, and drug delivery scientists evaluating aliphatic dicarboxylic acid derivatives for advanced macromolecular design. Introduction: The Shift Toward Functio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, polymer chemists, and drug delivery scientists evaluating aliphatic dicarboxylic acid derivatives for advanced macromolecular design.

Introduction: The Shift Toward Functionalized Aliphatic Polyesters

Aliphatic polyesters, such as poly(ethylene adipate) (PEA) and poly(butylene adipate) (PBA), are foundational materials in biomedical engineering due to their biocompatibility and tunable degradation. Traditionally, symmetric diesters like Dimethyl adipate (DMA) have been the industry standard for synthesizing these backbones. However, the demand for targeted drug delivery systems and smart biomaterials has exposed a critical limitation of DMA-derived polymers: their lack of reactive sites for post-polymerization modification.

Enter 3-(Methoxycarbonyl)hexanedioic acid (MCHDA) . This specialized, asymmetric monomer features a standard adipic acid backbone but incorporates a pendant methoxycarbonyl group (-COOCH₃) at the C3 position. By leveraging the differential reactivity between its free carboxylic acids and its internal ester, scientists can synthesize functionalized polyesters that serve as versatile scaffolds for drug conjugation, fundamentally outperforming standard DMA in advanced therapeutic applications.

Structural Causality and Mechanistic Divergence

Understanding the thermodynamic and kinetic behavior of these monomers is essential for controlling polymer architecture.

Dimethyl Adipate (DMA): The Symmetric Standard DMA undergoes step-growth polycondensation via transesterification with diols. Because both terminal groups are methyl esters, the reaction requires elevated temperatures (150–200 °C) and transition-metal catalysts (e.g., Titanium tetrabutoxide) to drive the equilibrium forward by continuously removing methanol. The resulting polymer chains pack tightly, yielding highly crystalline materials with slow, surface-erosion-dominated degradation profiles.

3-(Methoxycarbonyl)hexanedioic acid (MCHDA): The Asymmetric Innovator MCHDA contains two terminal carboxylic acids and one sterically hindered, secondary methyl ester. This structural asymmetry introduces chemoselectivity . The activation energy for the direct esterification of primary carboxylic acids with diols is significantly lower than that of transesterification. By strictly controlling the reaction temperature (<160 °C) and utilizing mild catalysts, the backbone polymerizes exclusively through the -COOH groups. The pendant -COOCH₃ group remains intact, disrupting chain packing to create an amorphous polymer matrix. This amorphous nature accelerates hydrolytic degradation—a highly desirable trait for controlled drug release.

Fig 1: Mechanistic divergence in polymerization pathways of DMA versus MCHDA.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints to confirm reaction trajectory in real-time.

Protocol A: Standard Polycondensation of Dimethyl Adipate

Objective: Synthesize high-molecular-weight, linear poly(butylene adipate) (PBA).

  • Monomer Loading: Combine equimolar amounts of DMA and 1,4-butanediol in a multi-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a fractional distillation column.

  • First-Stage Transesterification: Add 0.1 wt% Titanium tetrabutoxide (TBT). Heat the mixture to 160 °C under a continuous nitrogen sweep for 2 hours.

    • Validation Checkpoint: Monitor the distillate in the cold trap. The stoichiometric recovery of methanol (BP 64.7 °C) validates the completion of oligomerization. Failure to collect methanol indicates catalyst poisoning or moisture contamination [1].

  • Second-Stage Polycondensation: Gradually increase the temperature to 190 °C and apply a high vacuum (<1 Torr) for 4 hours to remove residual diol and drive molecular weight.

    • Validation Checkpoint: The mechanical stirrer torque will exponentially increase. A plateau in torque indicates maximum achievable molecular weight.

  • Purification: Dissolve the polymer in chloroform and precipitate into cold methanol.

Protocol B: Chemoselective Polymerization of MCHDA

Objective: Synthesize functionalized PBA while preserving the pendant methoxycarbonyl group.

  • Monomer Loading: Combine MCHDA and 1,4-butanediol (1:1.05 molar ratio) in a reactor equipped with a Dean-Stark trap.

  • Direct Esterification: Heat to 140–150 °C under nitrogen. Use a mild Lewis acid catalyst (e.g., Scandium triflate) to selectively activate the free carboxylic acids.

    • Validation Checkpoint (Critical): Analyze the distillate. The exclusive collection of water (BP 100 °C) confirms strict chemoselectivity. The appearance of methanol indicates unwanted transesterification of the pendant ester, signaling that the temperature is too high.

  • Mild Polycondensation: Apply a moderate vacuum (10 Torr) at 150 °C for 6 hours. Do not exceed 160 °C.

  • Purification & Structural Validation: Precipitate in cold diethyl ether.

    • Validation Checkpoint: Perform ¹H-NMR spectroscopy. The presence of a sharp singlet at ~3.6 ppm confirms the survival of the unreacted -OCH₃ pendant group [2].

Fig 2: Self-validating experimental workflow for the chemoselective polymerization of MCHDA.

Comparative Performance Data

The structural differences between the monomers dictate the macroscopic properties of the resulting polymers, directly impacting their utility in drug development.

Property / MetricPBA derived from Dimethyl Adipate (DMA)Functionalized PBA derived from MCHDA
Monomer Symmetry SymmetricAsymmetric
Primary Reaction Byproduct MethanolWater (under chemoselective control)
Polymer Crystallinity High (Semi-crystalline, rigid)Low (Amorphous domains, flexible)
Glass Transition Temp ( Tg​ ) ~ -50 °C~ -35 °C (Restricted chain mobility)
Hydrolytic Degradation Rate Slow (Crystalline regions act as barriers)Fast (Amorphous matrix allows water ingress)
Post-Polymerization Capability None (Inert aliphatic backbone)High (Pendant -COOCH₃ for conjugation)

Applications in Drug Development

For drug development professionals formulating nanocarriers or implantable depots, the choice between these monomers dictates the therapeutic outcome.

Polymers synthesized from Dimethyl adipate are ideal for long-term, structural implants (e.g., resorbable sutures or slow-release matrices) where mechanical strength is paramount and degradation must occur over months or years [3].

Conversely, MCHDA-derived polymers are engineered for active, targeted drug delivery. The pendant methoxycarbonyl groups can be readily hydrolyzed to free carboxylates (-COO⁻) post-polymerization. These anionic sites serve two critical functions:

  • API Conjugation: They act as anchoring points for amine-containing active pharmaceutical ingredients (APIs) via standard EDC/NHS coupling chemistry, creating polymer-drug conjugates that release therapeutics in response to intracellular esterases.

  • Tunable Hydrophilicity: Converting a percentage of the ester groups to free acids drastically increases the hydrophilicity of the polymer, allowing formulators to precisely tune the degradation kinetics and burst-release profile of the nanoparticle.

References

  • Wikipedia Contributors. "Poly(ethylene adipate)." Wikipedia, The Free Encyclopedia. Available at:[Link]

Comparative

Comparative Reactivity Guide: 3-(Methoxycarbonyl)hexanedioic Acid vs. Adipic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Advanced Linker Chemistry, PROTACs, and Antibody-Drug Conjugates (ADCs) Executive Summary: The Desymmetrization Advantage In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Advanced Linker Chemistry, PROTACs, and Antibody-Drug Conjugates (ADCs)

Executive Summary: The Desymmetrization Advantage

In the realm of bioconjugation and drug development, aliphatic dicarboxylic acids are foundational building blocks for linker synthesis. Adipic acid (hexanedioic acid) is the industry standard—a highly accessible, symmetric, six-carbon dicarboxylic acid[1]. However, its C2​ symmetry presents a critical bottleneck in modern heterobifunctional linker design (e.g., PROTACs): attempting to couple two different pharmacophores to adipic acid inevitably yields a statistical mixture of homodimers and heterodimers, requiring arduous chromatographic separation.

3-(Methoxycarbonyl)hexanedioic acid solves this fundamental flaw. By introducing a methoxycarbonyl group (-COOCH₃) at the C3 position, the molecule is desymmetrized. This structural modification induces a profound divergence in the reactivity of the two terminal carboxylic acids via competing electronic (inductive) and steric effects. This guide objectively compares the kinetic and thermodynamic profiles of both molecules and provides validated protocols for exploiting this asymmetry.

Structural and Electronic Analysis

To understand the reactivity differences, we must analyze the causality behind the molecular topology.

Adipic Acid: The Symmetric Baseline

Adipic acid possesses two equivalent terminal carboxyl groups. The distance between the functional groups (four methylene units) effectively insulates them from significant cross-talk. The first and second acid dissociation constants are pKa1​≈4.42 and pKa2​≈5.41 [1]. Nucleophilic acyl substitutions (like esterification or amidation) occur at identical rates at both ends until one is functionalized.

3-(Methoxycarbonyl)hexanedioic Acid: Electronic vs. Steric Divergence

The introduction of the C3 methoxycarbonyl group breaks the symmetry, creating two distinct reactive sites:

  • C1 Carboxyl (Proximal): Located beta to the methoxycarbonyl group. The electron-withdrawing nature of the ester group exerts an inductive (-I) effect through the sigma bonds, withdrawing electron density and stabilizing the conjugate base[2]. This lowers the pKa​ (increasing acidity). However, the bulky -COOCH₃ group creates significant steric hindrance , restricting the trajectory of incoming nucleophiles during transition state formation[3].

  • C6 Carboxyl (Distal): Separated by two additional methylene units, this group experiences negligible inductive effects and minimal steric crowding, behaving almost identically to a standard adipic acid terminus.

Reactivity Sub 3-(Methoxycarbonyl) hexanedioic acid C1 C1 Carboxyl (Closer to -COOCH3) Sub->C1 Inductive (-I) Effect Steric Hindrance C6 C6 Carboxyl (Further from -COOCH3) Sub->C6 Minimal Inductive Effect Minimal Steric Hindrance Acidity Favors Base Deprotonation C1->Acidity Lower pKa (More Acidic) Kinetics Resists Bulky Nucleophiles C1->Kinetics Slower Esterification (Steric Block) Acidity2 Standard Adipic Reactivity C6->Acidity2 Higher pKa (Less Acidic) Kinetics2 Favors Rapid Coupling C6->Kinetics2 Faster Esterification (Kinetically Favored)

Fig 1. Mechanistic divergence of 3-(Methoxycarbonyl)hexanedioic acid via electronic & steric effects.

Quantitative Comparison Data

The table below summarizes the physicochemical and kinetic differences dictating their use in synthetic workflows.

Property / MetricAdipic Acid3-(Methoxycarbonyl)hexanedioic Acid
Molecular Symmetry C2​ (Symmetric) C1​ (Asymmetric)
pKa1​ (Aqueous, 25°C) 4.42[1]~4.0 (Estimated, C1 position)
pKa2​ (Aqueous, 25°C) 5.41[1]~5.4 (Estimated, C6 position)
Regioselectivity (Amidation) 1:1 (Statistical Mixture)>9:1 preference for C6 (Steric control)
Primary Utility Homobifunctional linkers, Nylon-6,6Heterobifunctional linkers, PROTACs
Steric Profile Unhindered primary carboxylic acidsHighly hindered C1; Unhindered C6

Experimental Workflows: Self-Validating Systems

To harness the reactivity differences of 3-(Methoxycarbonyl)hexanedioic acid, researchers must use kinetically controlled conditions. The following protocols are designed as self-validating systems , incorporating internal controls to ensure structural integrity and regioselectivity.

Protocol 1: Regioselective Mono-Amidation at the C6 Position

This protocol exploits the steric hindrance at C1 to selectively functionalize the C6 position using a mild coupling agent.

Materials: 3-(Methoxycarbonyl)hexanedioic acid (1.0 eq), Primary Amine (0.95 eq), EDC·HCl (1.1 eq), N-Hydroxysuccinimide (NHS) (1.1 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the diacid and NHS in anhydrous DMF at 0°C. Add EDC·HCl portion-wise over 15 minutes.

    • Causality: 0°C minimizes the thermal energy available to overcome the high activation barrier of the sterically hindered C1 carboxyl, kinetically trapping the activation at the unhindered C6 position.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction after 1 hour. Quench into methanol. You should observe a mass corresponding to the mono-NHS ester. If di-NHS ester is >5%, lower the temperature or reduce EDC equivalents.

  • Coupling: Add the primary amine dropwise. Maintain at 0°C for 2 hours, then warm to room temperature.

    • Causality: Sub-stoichiometric amine (0.95 eq) ensures complete consumption of the amine, simplifying downstream purification since the unreacted diacid can be easily removed via basic aqueous workup.

  • Validation Checkpoint 2 (Workup): Dilute with EtOAc and wash with 5% aqueous NaHCO3​ . The unreacted diacid and C1-free acid product will partition into the aqueous layer. Acidify the aqueous layer to pH 3 and extract with EtOAc to recover the pure C6-monoamide.

Protocol 2: Forceful Functionalization of the Hindered C1 Position

Once C6 is functionalized, the remaining C1 carboxyl is highly sterically hindered. Standard EDC coupling will fail or result in poor yields. We must employ Steglich-type conditions using a nucleophilic catalyst[3].

Materials: C6-functionalized intermediate (1.0 eq), Alcohol/Amine (1.5 eq), N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq), 4-Dimethylaminopyridine (DMAP) (0.2 eq), anhydrous DCM.

Step-by-Step Methodology:

  • Reagent Assembly: Combine the C1-acid intermediate, target alcohol/amine, and DMAP in DCM at room temperature.

    • Causality: DMAP is an essential nucleophilic catalyst. The steric bulk at C1 prevents direct attack by the alcohol on the O-acylisourea intermediate. DMAP, being highly nucleophilic and unhindered, rapidly attacks to form an active N-acylpyridinium intermediate, which is highly electrophilic and protrudes past the steric bulk, allowing the alcohol to attack[3].

  • Activation: Add DCC dissolved in DCM dropwise. Stir for 12-24 hours.

    • Causality: DCC acts as the dehydrating agent. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and will precipitate, driving the reaction forward.

  • Validation Checkpoint (TLC/Filtration): The formation of a white precipitate (DCU) is a visual self-validation of successful activation. Filter the DCU through a Celite pad.

  • Purification: Wash the filtrate with 1M HCl (to remove DMAP) and saturated NaHCO3​ (to remove any unreacted acid).

Workflow Start 3-(Methoxycarbonyl) hexanedioic acid Step1 Step 1: Kinetic Amidation at C6 Start->Step1 Amine A (1.0 eq) EDC/NHS, 0°C Intermediate C6-Amide, C1-Acid Intermediate Step1->Intermediate Step2 Step 2: Forceful Coupling at C1 Intermediate->Step2 Amine B (1.2 eq) HATU/HOAt or DCC/DMAP Product Asymmetric Heterobifunctional Linker Step2->Product

Fig 2. Orthogonal coupling workflow for heterobifunctional linker synthesis.

Conclusion

While adipic acid remains the gold standard for bulk polymer synthesis and homobifunctional linking, its symmetry limits its utility in precision drug design. 3-(Methoxycarbonyl)hexanedioic acid represents a sophisticated alternative. By understanding the interplay between the inductive electron withdrawal and the steric shielding provided by the C3 methoxycarbonyl group, researchers can rationally design kinetically controlled, self-validating workflows to synthesize complex, asymmetric linkers with high regioselectivity.

References

  • PubChem. "Adipic Acid - Compound Summary." National Center for Biotechnology Information. Verified physicochemical data including pKa1 and pKa2 values. URL:[Link]

  • Neises, B., & Steglich, W. "Esterification of Carboxylic Acids with Alcohols." Organic Syntheses. Mechanistic grounding for the use of DMAP in overcoming steric hindrance during esterification. URL:[Link]

  • Vanderbilt University Chemistry. "Chapter 19: Carboxylic Acids." Academic resource detailing the inductive effects of electron-withdrawing groups on the acidity and pKa of dicarboxylic acids. URL:[Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-(Methoxycarbonyl)hexanedioic Acid

Introduction 3-(Methoxycarbonyl)hexanedioic acid, a dicarboxylic acid monoester, is a molecule of significant interest in various fields, including polymer chemistry and as an intermediate in the synthesis of pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Methoxycarbonyl)hexanedioic acid, a dicarboxylic acid monoester, is a molecule of significant interest in various fields, including polymer chemistry and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The precise and accurate quantification of this analyte is paramount for quality control, reaction monitoring, and stability studies. This guide provides an in-depth comparison of three distinct analytical techniques for the analysis of 3-(Methoxycarbonyl)hexanedioic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies, their underlying principles, and a comparative assessment of their performance characteristics. The protocols and validation strategies described herein are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) for the validation of analytical procedures.

Pillar 1: Expertise & Experience in Analytical Method Selection

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. 3-(Methoxycarbonyl)hexanedioic acid is a polar, non-volatile molecule, which presents specific challenges and informs the selection of the methods detailed below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For a polar analyte like 3-(Methoxycarbonyl)hexanedioic acid, reversed-phase HPLC is the method of choice. The separation is achieved on a non-polar stationary phase (typically C18) with a polar mobile phase.[1][2] The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and retention.[3] Detection is accomplished by UV absorbance at a low wavelength (around 210 nm), where the carboxylic acid and ester functional groups exhibit some absorbance.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and specificity, but it is inherently limited to volatile and thermally stable analytes.[7] Direct analysis of 3-(Methoxycarbonyl)hexanedioic acid by GC is not feasible due to its low volatility. Therefore, a derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable derivative.[8][9] Silylation, which involves replacing the acidic proton with a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach for carboxylic acids.[8] The resulting TMS-ester is sufficiently volatile for GC analysis. Mass spectrometric detection provides high selectivity and sensitivity, allowing for confident identification and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

Pillar 2: Trustworthiness through Self-Validating Systems

The reliability of any analytical data hinges on the validation of the method used to generate it. A properly validated method provides documented evidence that the procedure is suitable for its intended purpose. The cross-validation of different analytical techniques, as described here, provides an even higher level of confidence in the accuracy of the results.

The validation of the HPLC-UV and GC-MS methods is performed in accordance with the ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[1]

Cross-Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, this is demonstrated by the resolution of the analyte peak from other potential impurities. For GC-MS, the combination of retention time and a unique mass spectrum provides high specificity.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards over a defined concentration range. A linear relationship is expected, with a correlation coefficient (r²) greater than 0.99.[1][2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Pillar 3: Authoritative Grounding & Comprehensive Protocols

The following sections provide detailed experimental protocols for the analysis of 3-(Methoxycarbonyl)hexanedioic acid by HPLC-UV and GC-MS, and a general protocol for qNMR. These protocols are based on established methods for the analysis of similar dicarboxylic acids and their esters.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a reversed-phase HPLC method for the quantitative determination of 3-(Methoxycarbonyl)hexanedioic acid.

1. Materials and Reagents:

  • 3-(Methoxycarbonyl)hexanedioic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄), 85%

2. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B). A gradient or isocratic elution can be optimized. A starting point could be an isocratic elution with 70:30 (v/v) A:B.[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[4][5]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of 3-(Methoxycarbonyl)hexanedioic acid reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 to 200 µg/mL).

  • Sample Preparation: Dissolve the sample containing 3-(Methoxycarbonyl)hexanedioic acid in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of 3-(Methoxycarbonyl)hexanedioic acid in the samples by interpolating their peak areas from the calibration curve.

Experimental Protocol: GC-MS Analysis (with Silylation)

This protocol describes the analysis of 3-(Methoxycarbonyl)hexanedioic acid by GC-MS following derivatization with BSTFA.

1. Materials and Reagents:

  • 3-(Methoxycarbonyl)hexanedioic acid reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized organic acids (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[8]

  • Tightly cap the vial and heat at 70 °C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp at 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

5. Data Analysis:

  • Identify the TMS-derivatized 3-(Methoxycarbonyl)hexanedioic acid based on its retention time and mass spectrum.

  • For quantification, construct a calibration curve using derivatized standards and monitor a characteristic ion in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Protocol: Quantitative ¹H-NMR (qNMR) Analysis

This protocol provides a general workflow for the quantitative analysis of 3-(Methoxycarbonyl)hexanedioic acid using an internal standard.

1. Materials and Reagents:

  • 3-(Methoxycarbonyl)hexanedioic acid sample

  • Certified Reference Material (CRM) as an internal standard (e.g., maleic acid, dimethyl sulfone). The CRM should be soluble in the chosen solvent and have resonances that do not overlap with the analyte signals.[14][15]

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆).

2. Instrumentation:

  • NMR spectrometer (400 MHz or higher)

3. Sample Preparation:

  • Accurately weigh a specific amount of the 3-(Methoxycarbonyl)hexanedioic acid sample (e.g., 10-20 mg) into a vial.

  • Accurately weigh a specific amount of the internal standard CRM (e.g., 5-10 mg) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H-NMR spectrum. Key parameters to ensure accurate quantification include:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.[13]

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

5. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity or concentration of the analyte using the following formula:[15]

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the internal standard

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three analytical techniques for the analysis of dicarboxylic acid monoesters, based on literature data for similar compounds.

Validation ParameterHPLC-UVGC-MS (with Silylation)Quantitative ¹H-NMR (qNMR)
Specificity Moderate to High (dependent on chromatographic resolution)Very High (Retention time and mass spectrum)High (Chemical shift and coupling patterns)
Linearity (r²) > 0.999[1][2]> 0.99[7]Not applicable (primary ratio method)[10]
Range Typically 1-2 orders of magnitudeTypically 2-3 orders of magnitudeWide dynamic range
Accuracy (Recovery) 98-102%[2]95-105%High accuracy, traceable to SI units[10]
Precision (RSD) < 2%[2]< 10%[9]< 1%[12][13]
Limit of Detection (LOD) ~0.1 µg/mL~1-10 ng/mL~10-100 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL[1][2]~5-50 ng/mL[16]~50-500 µg/mL
Sample Throughput HighModerate (due to derivatization)Moderate to Low
Need for Identical Standard YesYesNo (requires a certified internal standard)[11]

Visualization of Experimental Workflows

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis A Weigh Sample/ Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample/ Standard B Dissolve in Pyridine A->B C Add BSTFA + 1% TMCS B->C D Heat at 70°C for 60 min C->D E Inject into GC-MS System D->E F GC Separation E->F G MS Detection (EI) F->G H Chromatogram Extraction (SIM) G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for the GC-MS analysis of 3-(Methoxycarbonyl)hexanedioic acid.

Cross-Validation Logical Flow

Cross_Validation cluster_validation Method Validation (ICH Q2(R1)) A Develop HPLC-UV Method D Specificity A->D E Linearity & Range A->E F Accuracy A->F G Precision (Repeatability & Intermediate) A->G H LOD & LOQ A->H I Robustness A->I B Develop GC-MS Method B->D B->E B->F B->G B->H B->I C Develop qNMR Method C->F C->G J Comparative Analysis of Performance Data I->J

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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